molecular formula C9H11NO2 B194977 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione CAS No. 5057-12-5

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Cat. No.: B194977
CAS No.: 5057-12-5
M. Wt: 165.19 g/mol
InChI Key: KNRFNTVMEIIKEB-UHFFFAOYSA-N
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Description

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione (CAS 5057-12-5) is an organic compound belonging to the class of bicyclic 2-pyridones, serving as a synthetically versatile and pharmaceutically important scaffold in medicinal chemistry and drug discovery research. This compound provides researchers with a core structure for developing novel therapeutic agents, particularly in oncology. Studies have demonstrated that tetrahydroquinolinone derivatives can inhibit cancer cell growth and proliferation by evoking cellular stress through the disruption of reactive oxygen species (ROS) balance . Specific analogues have shown promising in vitro antiproliferative activity against colorectal cancer (CRC) cells, suppressing colony formation and cell migration by deregulating proteins involved in proliferation and metastasis . The mechanism of action for these anticancer effects is linked to the induction of massive oxidative stress, which disrupts cell survival balance and results in autophagy via the PI3K/AKT/mTOR signaling pathway . Beyond oncology, this tetrahydroquinolinone core exhibits significant potential in other research areas. Derivatives of this scaffold have been synthesized and evaluated for their antioxidant and antimicrobial properties . Some compounds show excellent radical scavenging activity in DPPH and hydroxyl radical assays, indicating potential as therapeutic agents for respiratory conditions involving oxidative stress, such as asbestosis and asthma . Furthermore, certain tetrahydroquinolinone derivatives display potent antibacterial activity against a range of gram-positive and gram-negative bacterial strains, as well as inhibitory effects on various fungal strains . The compound's structure, confirmed by its molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol, makes it a valuable intermediate for further chemical functionalization . As a reagent, it should be stored sealed in a dry, room temperature environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRFNTVMEIIKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC(=O)N2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198591
Record name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5057-12-5
Record name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione
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Record name 5057-12-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione
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Record name 4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The basicity and solubility of an active pharmaceutical ingredient (API) are pivotal parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Basic Properties and pKa

The structure of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione contains two key functional groups that determine its acid-base properties: a lactam (a cyclic amide) and a ketone. The lone pair of electrons on the lactam nitrogen is significantly delocalized through resonance with the adjacent carbonyl group. This delocalization greatly reduces the ability of the nitrogen to accept a proton, rendering it very weakly basic. The conjugate acid of a simple lactam typically has a pKa value well below 0. Therefore, under physiological pH conditions (e.g., pH 7.4), the molecule is expected to be overwhelmingly in its neutral form. The ketone functional group is also a very weak base.

Predicted Solubility

The molecule possesses both polar (two carbonyl groups, one N-H group) and nonpolar (a C9 hydrocarbon backbone) regions. The presence of the cyclohexanedione moiety and the overall rigid, bicyclic structure suggests that crystal lattice energy could be significant, potentially leading to low aqueous solubility. By analogy, related cyclic ketones like cyclohexanone are only slightly soluble in water.[3][4] However, the ability of the N-H and C=O groups to participate in hydrogen bonding may afford some solubility in polar solvents. For drug development, it is often necessary to synthesize analogs with improved solubility.[5]

Quantitative Data Summary

As of the latest literature review, specific experimental values for the pKa and solubility of this compound have not been reported. The following table is provided for researchers to populate upon experimental determination.

PropertyValueMethod of Determination
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
pKa (Conjugate Acid) To be determined experimentally (TBD)Potentiometric Titration, UV-Vis
Aqueous Solubility TBDShake-Flask Method (HPLC/UV-Vis)
LogP (Octanol/Water) TBDShake-Flask Method

Experimental Protocols

Accurate and reproducible determination of the basic physicochemical properties is essential. The following sections provide detailed methodologies for key experiments.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a compound by monitoring the pH of its solution as a titrant is added.[6]

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Co-solvent (e.g., methanol or DMSO, if required for solubility)

  • High-purity water

  • Calibrated pH meter with an electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 1-10 mM).

  • Initial Titration (Forward): Place the solution in a beaker with a stir bar. Immerse the pH electrode. Add an excess of standardized HCl to fully protonate the compound.

  • Titration with Base: Begin titrating the solution with the standardized NaOH solution, adding small, precise volumes (e.g., 0.05-0.1 mL increments).

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by taking the first derivative).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[6]

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound in Solvent add_acid Add Excess Standard HCl prep_sample->add_acid Protonate sample titrate Titrate with Standard NaOH add_acid->titrate record_ph Record pH after each addition titrate->record_ph plot Plot pH vs. Volume of NaOH record_ph->plot find_ep Determine Equivalence Point plot->find_ep find_pka pH at Half-Equivalence Point = pKa find_ep->find_pka

Workflow for pKa Determination by Potentiometric Titration.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound (crystalline solid)

  • Phosphate-buffered saline (PBS) or buffer of desired pH (e.g., pH 7.4)

  • Vials with screw caps

  • Shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

  • Calibration standards of the compound in a suitable solvent

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent if necessary.

    • Analyze the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve by plotting the analytical signal versus the concentration of known standards.

  • Calculation: Determine the concentration of the compound in the filtered sample by using the calibration curve. This concentration represents the aqueous solubility.

Workflow Diagram:

G cluster_setup Setup cluster_eq Equilibration cluster_measure Measurement add_solid Add Excess Solid to Buffer seal_vial Seal Vial add_solid->seal_vial agitate Agitate at Constant Temp (24-48h) seal_vial->agitate settle Settle Undissolved Solid agitate->settle sample Withdraw Supernatant settle->sample filter_sample Filter (0.22 µm) sample->filter_sample quantify Quantify Concentration (e.g., HPLC) filter_sample->quantify result Solubility Value quantify->result

Workflow for Aqueous Solubility Determination.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not detailed in the available literature, numerous analogs containing the tetrahydroquinolinone core have been investigated for their anticancer properties.[8][9] One study on a related compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated that it induced autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway.[9] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

The PI3K/AKT/mTOR pathway is a key target in cancer drug discovery. Inhibition of this pathway can lead to decreased cell proliferation and increased programmed cell death (apoptosis) or autophagy.

Signaling Pathway Diagram:

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Inhibitor Tetrahydroquinolinone Derivative (Inhibitor) Inhibitor->PI3K Potential Target

Potential PI3K/AKT/mTOR Signaling Pathway Inhibition.

Conclusion

This compound represents a core chemical structure with potential for development in medicinal chemistry, particularly in the field of oncology. Based on its chemical structure, it is predicted to be a very weak base with limited aqueous solubility. This technical guide provides robust, detailed protocols for the experimental determination of its pKa and solubility, which are essential for any drug development program. The established link between related tetrahydroquinolinone structures and the inhibition of key cancer-related signaling pathways, such as PI3K/AKT/mTOR, underscores the importance of fully characterizing this compound and its derivatives for future research.

References

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. While extensive research exists for the broader class of tetrahydroquinoline derivatives, which are recognized for their diverse pharmacological activities, specific data for this particular compound remains limited in publicly accessible literature. This document consolidates the available information regarding its chemical identity, synthesis, and properties, and highlights the current gaps in knowledge.

Chemical Structure and IUPAC Name

The compound requested, with the common name 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, is correctly identified by the following chemical details:

  • IUPAC Name: 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

  • CAS Number: 5057-12-5

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

Chemical Structure:

Synthesis

A general one-pot synthesis method for 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been reported, taking advantage of readily available starting materials.[1]

Experimental Protocol: One-Pot Synthesis

A common approach for the synthesis of 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves the reaction of 1,3-cyclohexanedione with acrylic acid in the presence of ammonium acetate.[1]

Materials:

  • 1,3-Cyclohexanedione

  • Acrylic Acid

  • Ammonium Acetate

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled water

  • Nitrogen gas

Procedure:

  • In a suitable reaction vessel, combine 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.

  • Heat the mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with distilled water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using an ethyl acetate/hexane eluent system to obtain the final product.[1]

Product Characteristics:

  • Appearance: Pale Yellow Solid[1]

  • Melting Point: 196-198 °C[1]

Data Presentation

Currently, there is a notable absence of publicly available quantitative data for 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, including spectroscopic data such as ¹H NMR and ¹³C NMR.

Biological Activity

As of the latest literature search, there are no specific studies detailing the biological activity or mechanism of action of 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. It is known to be an impurity of the beta-adrenergic blocker drug, Carteolol. The biological effects of this specific impurity have not been characterized. While the broader class of tetrahydroquinoline derivatives has been investigated for various pharmacological properties, including anticancer and antimicrobial activities, these findings cannot be directly extrapolated to this specific molecule.

Mandatory Visualization

Due to the lack of specific experimental workflows or defined signaling pathways for 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in the available literature, a representative diagram for a general synthetic and purification workflow is provided below.

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up cluster_purification Purification A 1,3-Cyclohexanedione + Acrylic Acid + Ammonium Acetate B Reaction at 80°C, 5h (Nitrogen Atmosphere) A->B Heating C Cooling & Dilution with Water B->C D Extraction with Ethyl Acetate C->D E Drying over Na2SO4 & Solvent Evaporation D->E F Column Chromatography (Ethyl Acetate/Hexane) E->F G Pure 4,6,7,8-tetrahydroquinoline- 2,5(1H,3H)-dione F->G

Caption: General workflow for the synthesis and purification of 4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione.

Conclusion

4,6,7,8-Tetrahydroquinoline-2,5(1H,3H)-dione is a known chemical entity with an established synthesis route. However, there is a significant lack of detailed experimental data, including spectroscopic characterization and comprehensive biological evaluation, in the public domain. For researchers and drug development professionals, this represents an opportunity for further investigation into the properties and potential applications of this molecule. The synthesis and characterization of this compound, followed by screening for biological activity, could yield valuable insights, particularly given its status as an impurity in a commercial pharmaceutical product. Future work should focus on obtaining pure samples of this compound to enable thorough spectroscopic analysis and a wide range of biological assays.

References

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The compound of interest, 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, is a heterocyclic molecule belonging to the tetrahydroquinoline class. It is also recognized by the systematic name 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione.

PropertyValue
CAS Number 5057-12-5
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest due to the potential biological activities of this scaffold. Below are detailed experimental protocols for the synthesis of the core compound and a related derivative.

Synthesis of this compound

A common synthetic route involves the reaction of a cyclic β-enaminone with an acrylic acid derivative.

Experimental Protocol:

  • Reactants: 3-aminocyclohex-2-enone and acrylic acid.

  • Procedure: A mixture of 3-aminocyclohex-2-enone and acrylic acid is heated, potentially in a suitable solvent, to facilitate a Michael addition followed by an intramolecular cyclization and dehydration to yield the target compound. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.

Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one from this compound

This protocol details the conversion of the title compound to a hydroxylated derivative, which is a common scaffold in biologically active molecules.

Experimental Protocol:

  • Materials:

    • This compound (0.02 mol)

    • Cyclohexane (30 mL)

    • N-Bromosuccinimide (NBS) (0.03 mol)

    • Ethyl acetate

    • Anhydrous calcium sulfate

    • Water

  • Procedure:

    • In a 100 mL three-necked flask equipped with a stirrer, dissolve this compound in 25 mL of cyclohexane. Cool the solution in an ice bath with stirring for 10 minutes.

    • Slowly add a solution of NBS in 5 mL of cyclohexane dropwise to the reaction mixture.

    • After the addition is complete, reflux the mixture for 3 hours. Monitor the reaction's progress using TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (approximately 0.7 times the volume of the reactants) and stir the mixture.

    • Separate the aqueous layer and extract it four times with ethyl acetate (using a volume equal to the aqueous layer for each extraction).

    • Combine the organic layers, dry over anhydrous calcium sulfate, and filter.

    • Remove the solvent from the filtrate by evaporation under reduced pressure. The resulting residue is the crude product, which can be further purified if necessary.[1]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of tetrahydroquinoline derivatives has demonstrated significant pharmacological potential, particularly in oncology.

Anticancer and Enzyme Inhibitory Activity

Tetrahydroquinoline derivatives are recognized for their anticancer properties, with several compounds exhibiting cytotoxicity against a range of human cancer cell lines, including colon (HCT-116), lung (A549), and breast (MCF-7) cancer cells.[2][3][4] The mechanisms of action are often multifactorial and can involve the induction of apoptosis and the inhibition of key cellular signaling pathways.

One of the critical pathways implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR signaling pathway .[5][6] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6] Several quinoline-based compounds have been investigated as inhibitors of this pathway.[1][5][7] For instance, a study on a novel tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated that it induced autophagy in colorectal cancer cells via the PI3K/AKT/mTOR signaling pathway.[4][8]

Derivatives of tetrahydroquinoline have also been explored as enzyme inhibitors, targeting enzymes such as cholinesterases.[3][9][10]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. Its inhibition by quinoline-based compounds represents a promising strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Tetrahydroquinoline Derivative Quinoline->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

General Experimental Workflow for Synthesis

The synthesis of tetrahydroquinoline derivatives typically follows a structured workflow from reaction setup to product characterization.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Characterization Reactants Reactants Reaction_Setup Reaction Setup Reactants->Reaction_Setup 1. Mix Monitoring Monitoring (TLC) Reaction_Setup->Monitoring 2. Heat/Stir Quenching Quenching Monitoring->Quenching 3. Reaction Complete Extraction Extraction Quenching->Extraction 4. Add H2O/Solvent Drying Drying Extraction->Drying 5. Separate Layers Evaporation Solvent Evaporation Drying->Evaporation 6. Dry Organic Layer Purification Purification (Chromatography/ Recrystallization) Evaporation->Purification 7. Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization 8. Pure Product

Caption: A generalized experimental workflow for the synthesis of tetrahydroquinoline derivatives.

References

The Tetrahydroquinoline-2,5-dione Core: A Technical Guide to its Discovery, Synthesis, and Biological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Within this broad class, the tetrahydroquinoline-2,5-dione core represents a unique and relatively underexplored chemotype. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for accessing this intriguing heterocyclic system. We present a comparative analysis of known synthetic routes, including a historical perspective and modern advancements. Detailed experimental protocols for key syntheses are provided, and all available quantitative data are summarized for easy comparison. While the specific biological activities of the parent tetrahydroquinoline-2,5-dione remain largely uncharted, this guide explores the known biological landscape of the broader tetrahydroquinoline class, including derivatives that modulate key signaling pathways such as the PI3K/Akt/mTOR pathway, offering potential avenues for future research and drug development.

Introduction: The Emergence of a Unique Scaffold

The quinoline and its partially saturated derivative, tetrahydroquinoline, are privileged structures in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of carbonyl functionalities into the tetrahydroquinoline framework gives rise to quinolinones, which have also demonstrated significant biological potential. The specific subclass of tetrahydroquinoline-2,5-diones, characterized by a dione functionality within the heterocyclic ring system, represents a more novel and less investigated area of this chemical space.

The unique arrangement of carbonyl groups and the saturated carbocyclic ring in tetrahydroquinoline-2,5-diones suggests the potential for distinct chemical reactivity and biological interactions compared to other quinoline derivatives. Recent explorations into novel chemical libraries have highlighted the uniqueness of the tetrahydroquinolinedione core, which is sparsely represented in major chemical databases, indicating a significant opportunity for the discovery of new chemical entities with novel biological functions.

This guide will delve into the known methods for constructing this scaffold, from its earliest documented synthesis to more contemporary approaches, providing researchers with a solid foundation for further exploration.

Synthetic Methodologies for Tetrahydroquinoline-2,5-diones

Several synthetic strategies have been developed to access the tetrahydroquinoline-2,5-dione core and its derivatives. These methods vary in their starting materials, reaction conditions, and overall efficiency.

One-Pot Multicomponent Reaction

A straightforward and accessible method for the synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione (CAS 5057-12-5) is a one-pot reaction involving commercially available starting materials: 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.[3] This approach is advantageous for its operational simplicity.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 1,3-Cyclohexanedione p1 1,6,7,8-Tetrahydroquinoline-2,5-dione r1->p1 80 °C, 5h, N₂ r2 Acrylic Acid r2->p1 r3 Ammonium Acetate r3->p1

Figure 1: One-pot synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.

Experimental Protocol: Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione [3]

  • Materials:

    • 1,3-Cyclohexanedione (8.9 mmol, 1 eq.)

    • Acrylic acid (10.6 mmol, 1.2 eq.)

    • Ammonium acetate (10.6 mmol, 1.2 eq.)

    • Ethyl acetate

    • Hexane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Distilled water

    • Nitrogen gas

  • Procedure:

    • In a reaction vial, combine 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.

    • Thoroughly mix the reactants using a spatula.

    • Heat the reaction mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with 10 mL of distilled water.

    • Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent by evaporation under reduced pressure.

    • Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent system to yield the target compound.

Table 1: Quantitative Data for the One-Pot Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione

ParameterValueReference
CAS Number 5057-12-5[3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance Pale Yellow Solid[3]
Melting Point 194-195 °C[3]
Reported Yield Not explicitly provided; requires experimental validation.[3]
Historical Synthesis via Enaminone Cyclization (Speckamp et al., 1972)

A historically significant synthesis of a related dihydroquinoline-2,5-dione was reported by Speckamp and colleagues in 1972. This method involves the reaction of 3-aminocyclohex-2-enone with an acetylenic ester, such as methyl propiolate.[4] This approach provided an early entry into this class of compounds and demonstrates the utility of enaminones in heterocyclic synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 3-Aminocyclohex-2-enone p1 7,8-Dihydroquinoline-2,5-dione r1->p1 Cyclization r2 Methyl Propiolate r2->p1

Figure 2: Speckamp synthesis of 7,8-dihydroquinoline-2,5-dione.

Modern Approach via Morita-Baylis-Hillman Adducts

More recent synthetic innovations have utilized Morita-Baylis-Hillman (MBH) adducts as versatile building blocks for the construction of complex heterocyclic systems. A one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones has been reported from MBH adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines under solvent-free conditions, often providing good to excellent yields.[5][6]

Workflow Diagram:

G start Morita-Baylis-Hillman Adduct Acetate + Cyclohexane-1,3-dione + Ammonium Acetate/Primary Amine step1 One-pot reaction (Solvent-free) start->step1 end 7,8-Dihydroquinoline-2,5(1H,6H)-dione step1->end

Figure 3: Workflow for the synthesis from Morita-Baylis-Hillman adducts.

This method offers a convergent and efficient route to substituted tetrahydroquinoline-2,5-diones, allowing for greater molecular diversity.

Photochemical Synthesis of a Tetrahydroquinolinedione Scaffold

A novel approach to a related tetrahydroquinolinedione core involves a photochemical annulation between N,N-dialkyl anilines and maleimides.[7][8] This reaction proceeds through an electron donor-acceptor (EDA) complex and does not require a photocatalyst. This method highlights the potential of photochemical strategies in accessing unique heterocyclic scaffolds.

Reaction Principle:

G Reactants N,N-Dialkyl Aniline + Maleimide EDA Electron Donor-Acceptor (EDA) Complex Reactants->EDA hv Intermediate Radical Intermediates EDA->Intermediate Single-Electron Transfer Product Tetrahydroquinolinedione Scaffold Intermediate->Product Cyclization

Figure 4: Principle of photochemical synthesis of a tetrahydroquinolinedione scaffold.

Biological Landscape and Potential Signaling Pathway Involvement

While specific biological studies on the parent 1,6,7,8-tetrahydroquinoline-2,5-dione are limited, the broader class of tetrahydroquinoline derivatives has been extensively investigated, revealing a wide spectrum of biological activities.

Table 2: Reported Biological Activities of Tetrahydroquinoline Derivatives

Biological ActivityTarget/Mechanism of Action (Examples)References
Anticancer Cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG-2, A549). Induction of apoptosis.[1][7][9]
Enzyme Inhibition α-Amylase inhibition, Cholinesterase inhibition.[8][10]
Antimicrobial Antibacterial and antifungal activity.[1][11]
Androgen Receptor Antagonism Inhibition of androgen receptor signaling in prostate cancer.[12]
Potential Link to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While direct evidence linking tetrahydroquinoline-2,5-diones to this pathway is currently lacking, a study on a substituted tetrahydroquinolin-2-one derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated its ability to induce massive oxidative stress and subsequent autophagy in colorectal cancer cells via the PI3K/Akt/mTOR signaling pathway.[3] This finding suggests that the tetrahydroquinoline scaffold can be functionalized to modulate this key oncogenic pathway.

Proposed Signaling Pathway Modulation:

G THQ_derivative Substituted Tetrahydroquinolin-2-one ROS Increased Reactive Oxygen Species (ROS) THQ_derivative->ROS PI3K PI3K ROS->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition

References

Spectroscopic and Biological Insights into 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and medicinal chemistry, this technical guide provides a consolidated overview of the spectroscopic characteristics and potential biological relevance of 3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs to present a predictive and comparative analysis.

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antifungal, and antibacterial agents. The dione derivative, this compound, represents an intriguing yet under-characterized member of this family. This guide aims to provide researchers with a foundational understanding of its chemical and potential biological properties by summarizing key synthetic and spectroscopic information, drawing necessary parallels from structurally similar compounds.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely available in contemporary literature, a key classical synthesis is reported by Speckamp et al.[1]. The general approach involves the reaction of 3-aminocyclohex-2-enone with methyl propiolate[1].

A representative synthetic workflow, based on this and other modern synthetic strategies for related quinolinones, is depicted below.

G cluster_0 Synthesis Workflow A 3-Aminocyclohex-2-enone C Michael Addition & Cyclization A->C Reactant B Methyl Propiolate B->C Reactant D 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione C->D Product

Caption: General synthetic route to this compound.

A generalized experimental protocol based on related syntheses is as follows:

Materials:

  • 3-Aminocyclohex-2-enone

  • Methyl propiolate

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-aminocyclohex-2-enone in an anhydrous solvent under an inert atmosphere, an equimolar amount of methyl propiolate is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
NH~8.0-9.0br sH-1
CH~5.0-6.0tH-4a (vinyl)
CH₂~3.0-3.5tH-3
CH₂~2.5-3.0mH-4
CH₂~2.2-2.6mH-7, H-8
CH₂~1.8-2.2mH-6
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~190-200C-5
C=O~160-170C-2
C=C~140-150C-8a
C=C~100-110C-4a
CH₂~40-50C-8
CH₂~30-40C-3, C-6
CH₂~20-30C-4, C-7

Note: Predicted shifts are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3400Medium, Broad
C-H Stretch (sp³)2850-3000Medium
C=O Stretch (Amide)1660-1690Strong
C=O Stretch (Ketone)1690-1720Strong
C=C Stretch1600-1650Medium
Table 3: Predicted Mass Spectrometry (MS) Data
Parameter Value
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Predicted m/z (M⁺) 165
Expected Fragmentation Loss of CO, retro-Diels-Alder fragments

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, numerous derivatives of the tetrahydroquinoline and quinolinone classes have demonstrated significant cytotoxic effects against various cancer cell lines. A common mechanism of action for these compounds is the induction of apoptosis (programmed cell death).

The hypothetical signaling pathway illustrated below outlines a plausible mechanism by which a tetrahydroquinoline-dione derivative could induce apoptosis in cancer cells, based on published studies of similar compounds. This often involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Apoptosis Induction Pathway A Tetrahydroquinoline-dione B Cellular Stress / Death Receptor Binding A->B Induces C Caspase-8 Activation B->C Leads to D Bid Truncation (tBid) C->D Activates H Caspase-3/7 Activation (Executioner Caspases) C->H Directly Activates E Mitochondrial Outer Membrane Permeabilization D->E Promotes F Cytochrome c Release E->F Results in G Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) F->G Initiates G->H Activates I Apoptosis (Cell Death) H->I Executes

Caption: Hypothetical apoptotic pathway induced by a tetrahydroquinoline-dione.

Conclusion

This compound remains a molecule of interest within the broader class of biologically active quinoline derivatives. While comprehensive experimental data is currently lacking, this guide provides a predictive framework for its spectroscopic properties and a plausible hypothesis for its mechanism of action based on established knowledge of related compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry and drug development. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into this promising chemical entity.

References

The Tetrahydroquinoline-2,5-dione Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline-2,5-dione core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural features provide a versatile platform for the development of novel therapeutic agents across a spectrum of biological activities. This technical guide offers an in-depth exploration of the potential biological activities of the tetrahydroquinoline-2,5-dione scaffold and its derivatives, with a focus on anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.

The Core Scaffold: Tetrahydroquinoline-2,5-dione

The fundamental structure of tetrahydroquinoline-2,5-dione is characterized by a fusion of a benzene ring and a di-oxo-substituted piperidine ring. This arrangement imparts a distinct three-dimensional conformation and electronic distribution, which are crucial for its interaction with various biological targets.

Tetrahydroquinoline-2,5-dione_Scaffold cluster_0 Tetrahydroquinoline-2,5-dione Core Structure C1 O C4 C1->C4 C2 O C7 C2->C7 N N H N->C7 C3 C3->N C4->N C5 C4->C5 C6 C5->C6 C6->C3 C8 C7->C8 C8->C3 C9 C8->C9 C10 C9->C10 C11 C10->C11 C11->C6

General structure of the tetrahydroquinoline-2,5-dione scaffold.

Anticancer Activity

Derivatives of the tetrahydroquinoline-2,5-dione scaffold have demonstrated promising anticancer activities against a variety of cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data for Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
SF1 Hep-2C6.232 ± 0.01[1]
SF4 Hep-2C7.208 ± 0.05[1]
SF5 Hep-2C6.181 ± 0.05[1]
SF7 Hep-2C18.6 ± 0.13[1]
SF8 Hep-2C11.9 ± 1.04 (at 72h)[2][3][4]
Doxorubicin (Standard) Hep-2C17.08 ± 0.37[1]
Cisplatin (Standard) Hep-2C14.6 ± 1.01[2][3][4]
10d A5490.062 ± 0.01[5]
10e A5490.033 ± 0.003[5]
10h MCF-70.087 ± 0.007[5]
Everolimus (Standard) A549-[5]
5-Fluorouracil (Standard) A549-[5]
Signaling Pathways in Anticancer Activity

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival THQD Tetrahydroquinoline-2,5-dione Derivatives THQD->mTORC1 inhibits

Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline-2,5-dione derivatives.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Some quinoline-based compounds have been identified as inhibitors of the STAT3 signaling pathway.[2]

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription promotes THQD Tetrahydroquinoline-2,5-dione Derivatives THQD->STAT3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway by tetrahydroquinoline-2,5-dione derivatives.
Experimental Protocols for Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline-2,5-dione derivatives and a vehicle control.

  • Incubation: Incubate the plates for a further 24 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The tetrahydroquinoline-2,5-dione scaffold has emerged as a promising template for the development of novel anti-inflammatory agents.

Quantitative Data for Anti-inflammatory Activity
Compound IDAssayResultReference
SF13 Nitric Oxide Scavenging85% inhibition at 50 µM[2][3]
SF1 Nitric Oxide ScavengingHigh scavenging activity[2][3]
SF2 Nitric Oxide ScavengingHigh scavenging activity[2][3]
9e COX-2 InhibitionIC50 = 0.87 µM[6]
9g COX-2 InhibitionIC50 = 1.27 µM[6]
11f COX-2 InhibitionIC50 = 0.58 µM[6]
Celecoxib (Standard) COX-2 InhibitionIC50 = 0.82 µM[6]
Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

  • Compound Addition: Add different concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 150 minutes).

  • Griess Reagent Addition: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture.

  • Absorbance Measurement: Measure the absorbance of the resulting chromophore at 546 nm. A decrease in absorbance compared to the control indicates nitric oxide scavenging activity.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Tetrahydroquinoline-2,5-dione derivatives have shown potential as a new class of antimicrobial compounds.

Quantitative Data for Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
6c Staphylococcus aureus (MRSA)0.75[3]
6l Staphylococcus aureus (MRSA)1.50[3]
6o Staphylococcus aureus (MRSA)2.50[3]
Daptomycin (Standard) Staphylococcus aureus (MRSA)-[3]
2 Bacillus cereus3.12[6]
6 Bacillus cereus3.12[6]
7 Escherichia coli2[7]
8 Bacillus subtilis2[7]
Experimental Protocols for Antimicrobial Assays

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Agar_Well_Diffusion_Workflow A Prepare microbial -seeded agar plate B Create wells in the agar A->B C Add test compound solutions to wells B->C D Incubate the plate C->D E Measure the zone of inhibition D->E

Workflow for the agar well diffusion assay.

Protocol:

  • Plate Preparation: Pour sterile molten nutrient agar into Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Neuroprotective Activity

While the neuroprotective effects of the broader class of quinoline derivatives are being investigated, specific data on the tetrahydroquinoline-2,5-dione scaffold in this area is still emerging.[1] The antioxidant and anti-inflammatory properties of this scaffold suggest its potential for neuroprotection, as oxidative stress and inflammation are key pathological features of many neurodegenerative diseases.[1] Further research is warranted to explore the efficacy of tetrahydroquinoline-2,5-dione derivatives in models of neurodegeneration.

Disclaimer: This document is intended for informational and research purposes only. The biological activities and experimental protocols described are based on published scientific literature. Further research and validation are necessary to establish the therapeutic potential and safety of any compound based on the tetrahydroquinoline-2,5-dione scaffold.

References

A Comprehensive Review of Substituted Tetrahydroquinoline-2,5-diones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various oxidized forms, the substituted tetrahydroquinoline-2,5-dione core has emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth review of the literature on these compounds, focusing on their synthesis, biological evaluation—particularly as anticancer agents—and the nascent understanding of their structure-activity relationships.

Synthesis of Substituted Tetrahydroquinoline-2,5-diones

The construction of the tetrahydroquinoline-2,5-dione ring system has been achieved through several efficient synthetic strategies, most notably through multicomponent reactions (MCRs) and N-heterocyclic carbene (NHC)-catalyzed cascade reactions. These methods offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds for biological screening.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions are a powerful tool for the synthesis of complex molecular architectures from simple starting materials. A prevalent method for synthesizing 4-aryl-tetrahydroquinoline-2,5-diones involves the condensation of an aromatic aldehyde, a primary amine, and a β-dicarbonyl compound, such as dimedone or Meldrum's acid.

Experimental Protocol: Three-Component Synthesis of 4-Aryl-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-diones

A mixture of an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and dimedone (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or solvent-free) is stirred under thermal conditions or microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration. Purification is achieved by recrystallization from an appropriate solvent like ethanol to afford the desired tetrahydroquinoline-2,5-dione derivative. The use of a catalyst, such as InCl3, has been reported to facilitate this reaction.[1]

N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Reactions

N-Heterocyclic carbenes have proven to be versatile organocatalysts for a variety of chemical transformations. In the context of tetrahydroquinoline-2,5-dione synthesis, NHCs catalyze a cascade reaction sequence that efficiently constructs the heterocyclic core. This typically involves the reaction of an α,β-unsaturated aldehyde, an enaminone, and a source of the C2-dione fragment.

Experimental Protocol: NHC-Catalyzed Cascade Synthesis of 1-Substituted 4-Aryl-tetrahydroquinoline-2,5-diones

To a solution of the N-heterocyclic carbene precursor (e.g., a triazolium salt, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol) in a dry solvent such as THF or CH2Cl2 under an inert atmosphere, the starting materials are added sequentially: the α,β-unsaturated aldehyde (1 mmol) and the appropriate enaminone (1.2 mmol). The reaction mixture is stirred at room temperature until completion as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the functionalized tetrahydroquinoline-2,5-dione.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of substituted tetrahydroquinoline-2,5-diones.

G cluster_synthesis Synthesis cluster_bio Biological Evaluation cluster_dev Drug Development SMs Starting Materials (Aldehyde, Amine, Dicarbonyl) MCR Multicomponent Reaction SMs->MCR NHC NHC-Catalyzed Cascade SMs->NHC Purification Purification (Recrystallization/Chromatography) MCR->Purification NHC->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Library Library of Substituted Tetrahydroquinoline-2,5-diones Characterization->Library Screening In Vitro Anticancer Screening (e.g., MTT/SRB Assay) Library->Screening CellLines Cancer Cell Lines (e.g., PANC-1, CAPAN-2, MCF-7) Screening->CellLines HitID Hit Identification (Active Compounds) Screening->HitID DoseResponse Dose-Response Studies (IC50 Determination) HitID->DoseResponse MoA Mechanism of Action Studies (Cell Cycle, Apoptosis) DoseResponse->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo G THQ Tetrahydroquinolinone Derivative (20d) ROS Increased ROS THQ->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Autophagy->CellSurvival inhibits

References

Predicted Mechanism of Action for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a predicted mechanism of action for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione. This compound is not extensively characterized in publicly available literature. The proposed mechanisms are inferred from the known biological activities of structurally related tetrahydroquinoline and quinoline-dione derivatives. Experimental validation is required to confirm these hypotheses.

Executive Summary

This compound is a heterocyclic compound featuring a tetrahydroquinoline scaffold, a core structure known for a wide array of pharmacological activities.[1][2][3][4] Derivatives of tetrahydroquinoline have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][5] Notably, the presence of the dione functionality at the 2 and 5 positions suggests a potential for inducing cellular oxidative stress and interfering with key biological pathways. This guide synthesizes available data on related compounds to propose a plausible mechanism of action, outlines potential experimental approaches for its validation, and provides a framework for future research.

Predicted Biological Activity and Mechanism of Action

Based on the structure of this compound and the documented activities of similar compounds, a primary predicted biological effect is anticancer activity .[3][4] Several tetrahydroquinolinone derivatives have been shown to exert antiproliferative effects on cancer cell lines through the induction of apoptosis and cell cycle arrest.[6][7]

The proposed multi-faceted mechanism of action is centered around two key hypotheses:

Hypothesis 1: Induction of Apoptosis via Intrinsic and Extrinsic Pathways. The core tetrahydroquinoline structure, particularly when modified with functional groups that enhance cellular uptake and interaction with biomolecules, is predicted to trigger programmed cell death. This could occur through:

  • Mitochondrial (Intrinsic) Pathway: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.

  • Death Receptor (Extrinsic) Pathway: Upregulation of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent cleavage of downstream effector caspases.

Hypothesis 2: Cell Cycle Arrest and Inhibition of Proliferation. The compound is predicted to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents.[6] This could be achieved by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

A potential contributing factor to both apoptosis and cell cycle arrest is the induction of oxidative stress . The dione moiety may participate in redox cycling, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA and proteins, and trigger apoptotic pathways.[7]

Predicted Signaling Pathway

The following diagram illustrates the predicted signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest.

G cluster_0 Cellular Environment cluster_1 Predicted Cellular Effects cluster_2 Downstream Signaling cluster_3 Cellular Outcomes Compound 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione ROS Increased ROS (Oxidative Stress) Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria DeathReceptors Death Receptor Upregulation Compound->DeathReceptors CellCycleProteins Modulation of Cyclins/CDKs Compound->CellCycleProteins ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleProteins->CellCycleArrest

Caption: Predicted signaling pathway for this compound.

Proposed Experimental Validation

To investigate the predicted mechanism of action, a series of in vitro experiments are proposed.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical IC₅₀ values for this compound against a panel of cancer cell lines, as would be determined by a cell viability assay.

Cell LineCancer TypePredicted IC₅₀ (µM)
HCT-116Colon Cancer15
A549Lung Cancer25
MCF-7Breast Cancer30
HeLaCervical Cancer22
Experimental Protocols

4.2.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

4.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treat cells with the compound at its IC₅₀ concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.2.3. Cell Cycle Analysis

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and treat with RNase A.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

4.2.4. Western Blot Analysis

  • Objective: To investigate the molecular mechanism of apoptosis and cell cycle arrest.

  • Methodology:

    • Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and cell cycle regulation (e.g., Cyclin B1, CDK1, p21).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow to validate the predicted mechanism of action.

G Start Hypothesis: Compound has anticancer activity CellViability Cell Viability Assay (MTT) Start->CellViability DetermineIC50 Determine IC₅₀ CellViability->DetermineIC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) DetermineIC50->ApoptosisAssay Use IC₅₀ concentration CellCycleAnalysis Cell Cycle Analysis (PI Staining) DetermineIC50->CellCycleAnalysis Use IC₅₀ concentration WesternBlot Western Blot Analysis ApoptosisAssay->WesternBlot Investigate apoptotic proteins CellCycleAnalysis->WesternBlot Investigate cell cycle proteins Conclusion Confirm Mechanism of Action WesternBlot->Conclusion

Caption: Proposed experimental workflow for mechanism of action validation.

Conclusion and Future Directions

The in-silico analysis of this compound, based on the known biological activities of its structural analogs, strongly suggests a potential anticancer agent with a mechanism involving the induction of apoptosis and cell cycle arrest, possibly mediated by oxidative stress. The proposed experimental workflow provides a clear path to validate these predictions.

Future research should focus on:

  • Synthesis and purification of this compound.

  • Execution of the proposed in vitro studies to confirm the predicted biological activity and elucidate the precise molecular targets.

  • In vivo studies in animal models to evaluate the compound's efficacy and safety profile.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize the compound's potency and selectivity.

This comprehensive approach will be crucial in determining the therapeutic potential of this and related tetrahydroquinoline-dione compounds.

References

Whitepaper: In Silico Prediction of Protein Targets for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide on the computational methodologies for identifying and characterizing the potential protein targets of the novel compound 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione.

Introduction

The quinoline and tetrahydroquinoline scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific compound, this compound, represents a promising but largely uncharacterized molecule. Identifying the molecular targets of such novel compounds is a critical and often rate-limiting step in the drug discovery pipeline.[6] Traditional experimental screening methods can be both time-consuming and resource-intensive.[7]

In silico target prediction, a cornerstone of modern computational drug discovery, offers a rapid and cost-effective alternative to prioritize experimental validation.[7][8][9] These computational approaches leverage vast biological and chemical databases to predict interactions between a small molecule and potential protein targets.[8] This guide outlines a systematic, multi-faceted in silico workflow to elucidate the potential protein targets of this compound, integrating methodologies such as reverse docking, pharmacophore screening, and ADMET profiling to build a robust hypothesis for its mechanism of action.

Integrated In Silico Target Identification Workflow

The proposed workflow for identifying the targets of this compound is a sequential and integrated process. It begins with the preparation of the ligand and an initial assessment of its drug-like properties. This is followed by large-scale screening against a comprehensive protein structure database using multiple computational techniques. The results are then filtered, cross-validated, and prioritized to generate a concise list of high-confidence candidate targets for subsequent experimental validation.

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Target Screening cluster_2 Phase 3: Data Integration & Prioritization cluster_3 Phase 4: Validation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) ligand_prep->admet Input for Drug-Likeness rev_dock Reverse Docking (Screening against PDB) admet->rev_dock pharm Pharmacophore Screening (Database Search) admet->pharm qsar QSAR/ML Model (Target Class Prediction) admet->qsar filter Hit Filtering & Clustering (Score Thresholding, Pose Analysis) rev_dock->filter pharm->filter qsar->filter pathway Pathway & Network Analysis (STRING, KEGG) filter->pathway prioritize Target Prioritization (Consensus Scoring) pathway->prioritize exp_val Experimental Validation (Binding & Activity Assays) prioritize->exp_val G cluster_0 Apoptosis Signaling Pathway stress Cellular Stress (e.g., DNA Damage) p38 p38 MAP Kinase stress->p38 bcl2 Bcl-2 (Anti-apoptotic) p38->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) p38->bax Activates bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis compound 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione compound->p38 Potential Inhibition

References

An In-depth Technical Guide to the Solubility and Stability of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is not publicly available. This indicates that the compound may be a novel chemical entity or has not been extensively characterized. This guide, therefore, provides a comprehensive framework of theoretical principles and detailed experimental protocols to enable researchers to determine these critical physicochemical properties.

Theoretical Background

The solubility and stability of an active pharmaceutical ingredient (API) are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation strategies. For a heterocyclic compound like this compound, its unique structural features—a fused ring system, secondary amine, and two carbonyl groups (a lactam and a ketone)—will govern its behavior in various solvent systems and under different stress conditions.

Factors Influencing Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[1] A solute's ability to dissolve in a solvent is dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polarity: The presence of two carbonyl groups and a secondary amine (N-H) group makes this compound a polar molecule. These functional groups are capable of forming hydrogen bonds. Therefore, it is expected to have higher solubility in polar solvents that can act as hydrogen bond donors or acceptors, such as water, alcohols (ethanol, methanol), and glycols.[1][2] Its solubility in non-polar solvents like hexane or toluene is likely to be limited.

  • pH: The secondary amine in the tetrahydroquinoline ring can be protonated under acidic conditions, forming a more soluble salt. Conversely, the lactam N-H might be deprotonated under strongly basic conditions, also affecting solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] This relationship should be experimentally determined for optimal crystallization and formulation development.

  • Crystal Structure: The crystal lattice energy of the solid form of the compound significantly impacts its solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Factors Influencing Stability

Stability testing evaluates the effect of environmental factors on the quality of a drug substance over time.[4] Key factors that can lead to the degradation of this compound include:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening and the formation of an amino acid derivative. The rate of hydrolysis is expected to increase at higher temperatures.

  • Oxidation: The tetrahydroquinoline ring system and the secondary amine can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of photoproducts.

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways, following the principles of the Arrhenius equation.[5]

Solubility Determination

A systematic approach to determining solubility involves screening in a range of solvents with varying polarities and pH.

Recommended Solvents for Screening

The selection of solvents is a critical step in pharmaceutical manufacturing and characterization.[6] Solvents are typically classified based on their toxicity and environmental impact.[6] For early-stage characterization, a range of solvents from different classes should be evaluated:

Solvent ClassRecommended SolventsRationale
Polar Protic Water, Ethanol, Methanol, Isopropanol (IPA)Capable of hydrogen bonding; relevant for aqueous formulations and synthesis.[2]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Can dissolve polar compounds without hydrogen bond donation.[2]
Non-Polar Hexane, Toluene, Dichloromethane (DCM)To establish the lipophilicity of the compound.
Aqueous Buffers pH 2.0 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), pH 9.0 (Borate)To determine pH-solubility profile, crucial for predicting in vivo dissolution.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as UPLC-MS/MS or HPLC-UV.[7]

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Experimental Protocol: High-Throughput Solubility Screening (UPLC-MS)

For early discovery, a higher throughput method using smaller amounts of compound is often preferred. UPLC-MS is an ideal choice for this purpose due to its speed, sensitivity, and selectivity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent like DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the stock solution into a 96-well plate containing the various aqueous buffers and organic solvents to be tested.

  • Equilibration & Filtration: Seal the plate, shake for 1-2 hours at room temperature, and then filter the samples to remove any precipitated compound.

  • Analysis: Analyze the filtered solutions using a rapid UPLC-MS/MS method.

  • Quantification: Compare the peak areas from the test samples to a calibration curve prepared from the stock solution to determine the kinetic solubility.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Water25[Experimental Data][Calculated Data]Shake-Flask
pH 2.0 Buffer37[Experimental Data][Calculated Data]UPLC-MS
pH 7.4 Buffer37[Experimental Data][Calculated Data]UPLC-MS
Ethanol25[Experimental Data][Calculated Data]Shake-Flask
Acetonitrile25[Experimental Data][Calculated Data]Shake-Flask
DMSO25[Experimental Data][Calculated Data]Shake-Flask
Hexane25[Experimental Data][Calculated Data]Shake-Flask

Stability Assessment

Stability studies for new drug substances are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2). The assessment involves both forced degradation and long-term stability studies.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[5] A stability-indicating analytical method (typically UPLC-MS) is essential for these studies.

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 7 days.

    • Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid).

  • Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method. Quantify the parent compound and any degradation products. Mass spectrometry is used to obtain the mass of the degradants, which aids in their structural elucidation.[8]

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to demonstrate that all major degradants have been detected.

Experimental Protocol: Long-Term Stability Testing

Long-term stability studies are performed on at least three primary batches to establish a re-test period for the drug substance.

  • Storage Conditions: Store samples of the solid drug substance in containers that simulate the proposed packaging under the following long-term and accelerated conditions (for Climatic Zone II - USA/Europe):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified intervals.[4]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 3, 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for attributes susceptible to change, including:

    • Appearance (color, physical state).

    • Assay (potency).

    • Degradation Products/Impurities.

    • Water Content (if applicable).

Data Presentation: Stability Profile

Results from stability studies should be tabulated to track changes over time.

Table 3.3.1: Forced Degradation Summary

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNo. of Degradants >0.1%
0.1 M HCl (60°C)24h[Experimental Data][Calculated Data][Experimental Data]
0.1 M NaOH (60°C)24h[Experimental Data][Calculated Data][Experimental Data]
3% H₂O₂ (RT)24h[Experimental Data][Calculated Data][Experimental Data]
Thermal (80°C, solid)7 days[Experimental Data][Calculated Data][Experimental Data]
Photolytic (ICH Q1B)-[Experimental Data][Calculated Data][Experimental Data]

Table 3.3.2: Long-Term Stability Data (Example: 25°C/60%RH)

Time PointAppearanceAssay (%)Individual Impurity 1 (%)Total Impurities (%)
0 MonthsWhite Powder99.8< 0.050.15
3 Months[Data][Data][Data][Data]
6 Months[Data][Data][Data][Data]
12 Months[Data][Data][Data][Data]

Visualization of Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols and a hypothetical degradation pathway.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration & Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B E Agitate at constant temp (24-48h) B->E C Prepare stock solution in DMSO D Dispense into 96-well plate with solvents C->D G Shake plate (1-2h) D->G F Centrifuge to pellet solid E->F I Sample supernatant & dilute F->I H Filter plate to remove precipitate G->H L Analyze filtrate by UPLC-MS H->L J Analyze by validated UPLC-MS method I->J K Calculate thermodynamic solubility J->K end_sf End K->end_sf M Calculate kinetic solubility L->M end_ht End M->end_ht start Start sf_method Shake-Flask Method start->sf_method ht_method High-Throughput Method start->ht_method sf_method->A ht_method->C

Caption: Workflow for Solubility Determination.

Stability_Assessment_Workflow cluster_forced Forced Degradation cluster_longterm Long-Term Stability (ICH) cluster_analysis Analysis & Evaluation A Prepare compound solution B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at time points B->C F Analyze by stability-indicating UPLC-MS C->F D Place 3+ batches in stability chambers (e.g., 25°C/60%RH & 40°C/75%RH) E Test at specified intervals (0, 3, 6, 12... months) D->E E->F G Identify & quantify degradants F->G I Establish re-test period / shelf-life F->I H Determine degradation pathways G->H end End H->end I->end start Start start->A start->D

Caption: Workflow for Stability Assessment.

Degradation_Pathway Parent 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione Hydrolysis Ring-Opened Product (Amino Acid) Parent->Hydrolysis H+ / OH- (Hydrolysis) Oxidation1 Aromatized Product (Quinoline-2,5-dione) Parent->Oxidation1 [O] (Dehydrogenation) Oxidation2 N-Oxide Product Parent->Oxidation2 [O] (N-Oxidation)

Caption: Hypothetical Degradation Pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione via Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, a heterocyclic scaffold with significant potential in medicinal chemistry. The described method utilizes a one-pot multicomponent reaction, offering an efficient and straightforward route to this valuable compound.

Introduction

Tetrahydroquinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, make them attractive targets for drug discovery and development.[1][3][4] Multicomponent reactions (MCRs) have emerged as powerful synthetic strategies for generating molecular diversity and complexity in a single step, aligning with the principles of green chemistry by improving atom economy and reducing waste.[5][6]

This document outlines a protocol for the synthesis of this compound, a scaffold with potential applications in the development of novel therapeutic agents.

Experimental Protocols

A common and efficient method for the synthesis of the tetrahydroquinoline-2,5-dione core structure involves a one-pot reaction between a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, and an ammonia source.[7]

Protocol: One-Pot Synthesis of this compound

This protocol is based on the reaction of 1,3-cyclohexanedione, an acrylic acid equivalent, and ammonium acetate.

Materials:

  • 1,3-Cyclohexanedione

  • Acrylic acid (or a suitable derivative like methyl acrylate)

  • Ammonium acetate

  • Solvent (e.g., ethanol, acetic acid)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), acrylic acid (1.1 eq), and ammonium acetate (1.5 eq).

  • Add a suitable solvent, such as ethanol or acetic acid, to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 5-8 hours), cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then partitioned between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound via the described multicomponent reaction.

ParameterDescriptionReference
Starting Materials 1,3-Cyclohexanedione, Acrylic Acid, Ammonium Acetate[7]
Reaction Type One-Pot Multicomponent Reaction[7]
Catalyst/Reagent Ammonium Acetate (acts as both reactant and catalyst)
Solvent Ethanol or Acetic Acid
Reaction Temperature 80-100 °C (Reflux)[7]
Reaction Time 5-8 hours[7]
Purification Column Chromatography (Silica gel, Ethyl acetate/Hexane)[7]
Expected Product This compound
Product Characteristics Typically a solid at room temperature.[7]

Visualizations

Experimental Workflow for the Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants (1,3-Cyclohexanedione, Acrylic Acid, Ammonium Acetate) reaction 2. Reflux (80-100 °C, 5-8h) reactants->reaction Heat cooling 3. Cool to RT reaction->cooling extraction 4. Extraction (Ethyl Acetate/Water) cooling->extraction drying 5. Dry Organic Layer (Na₂SO₄) extraction->drying concentration 6. Concentrate drying->concentration chromatography 7. Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product A 1,3-Cyclohexanedione D Enamine of 1,3-Cyclohexanedione A->D + NH₃ - H₂O B Acrylic Acid E Michael Adduct B->E Aza-Michael Addition C Ammonia (from NH₄OAc) D->E Aza-Michael Addition F Cyclized Intermediate E->F Intramolecular Cyclization G 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione F->G Dehydration (- H₂O)

Caption: A proposed mechanism for the formation of the tetrahydroquinoline-2,5-dione scaffold.

Application Notes

The this compound scaffold represents a versatile building block for the synthesis of a library of derivatives with potential therapeutic applications. The presence of two carbonyl groups and an N-H group provides multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications:

  • Anticancer Agents: Many tetrahydroquinoline derivatives have demonstrated significant anticancer activity.[1][4][6][8] The synthesized dione can serve as a precursor for novel compounds targeting various cancer cell lines. Further modifications could lead to inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[6][8]

  • Anti-inflammatory Agents: The tetrahydroquinoline core is present in compounds with anti-inflammatory properties.[1] Derivatives of the synthesized dione could be evaluated for their ability to inhibit inflammatory mediators.

  • Antimicrobial Agents: The quinoline and tetrahydroquinoline moieties are known for their antibacterial and antifungal activities.[1] The synthesized compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi to identify new antimicrobial leads.

  • Enzyme Inhibitors: Tetrahydroquinoline derivatives have been identified as inhibitors of various enzymes, such as α-amylase.[1][3] The dione scaffold could be used to design inhibitors for other therapeutically relevant enzymes.

Further Research and Development:

The protocol described herein provides a reliable method for obtaining this compound. Future work should focus on:

  • Optimization of Reaction Conditions: A systematic study of different solvents, catalysts, and temperatures could lead to improved yields and shorter reaction times.

  • Library Synthesis: The multicomponent nature of this reaction is well-suited for combinatorial synthesis to generate a library of diverse derivatives for high-throughput screening.

  • Biological Evaluation: The synthesized compounds should be subjected to a battery of in vitro and in vivo assays to evaluate their pharmacological properties and identify promising drug candidates.

By leveraging this synthetic protocol and exploring the chemical space around the this compound core, researchers can contribute to the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for the One-Pot Synthesis of Tetrahydroquinoline-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a plausible one-pot synthesis of tetrahydroquinoline-2,5-dione derivatives. While a direct one-pot synthesis for this specific scaffold is not extensively documented, this protocol is adapted from a highly relevant three-component reaction used for the synthesis of structurally similar hexahydroquinoline-2,5-diones. Additionally, this document summarizes the significant biological activities of tetrahydroquinoline derivatives, particularly their potential as anticancer agents through the modulation of key signaling pathways.

Introduction

Tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The incorporation of a dione functionality at the 2- and 5-positions is of particular interest for developing novel therapeutic agents, potentially acting as inhibitors of critical cellular pathways involved in cancer progression. This document outlines a one-pot, multicomponent approach for the efficient synthesis of these valuable compounds.

Proposed One-Pot Synthesis Protocol

This protocol is based on a microwave-assisted, three-component Knoevenagel condensation reaction. This method offers advantages such as operational simplicity, reduced reaction times, and high atom economy, which are all principles of green chemistry.

Reaction Scheme:

A plausible one-pot synthesis of 4-aryl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione derivatives can be achieved through the reaction of an aromatic aldehyde, an N-aryl enaminone, and a cyclic 1,3-dicarbonyl compound, such as 4-hydroxy-6-methyl-2H-pyran-2-one.

Experimental Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), the N-aryl enaminone (1.0 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of a suitable solvent, such as ethanol or dimethylformamide (DMF). While some reactions may proceed without a catalyst, the addition of a catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol% of p-toluenesulfonic acid) can enhance the reaction rate and yield.

  • Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100-120°C for 20-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol. If no precipitate is present, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of various tetrahydroquinoline derivatives. It is important to note that specific data for tetrahydroquinoline-2,5-dione is limited; therefore, data for structurally related and biologically active analogs are presented.

Compound ClassSynthesis MethodCatalystSolventReaction TimeYield (%)Biological Activity (IC₅₀)Cancer Cell LineCitation
TetrahydroquinolinonesMultistep Synthesis-Various--~13 µMHCT-116 (Colon)[1]
TetrahydroquinolinonesMultistep Synthesis-Various--~13 µMA549 (Lung)[1]
Morpholine-Substituted THQMultistep Synthesis-Various--0.033 µMA549 (Lung)[2]
Morpholine-Substituted THQMultistep Synthesis-Various--0.087 µMMCF-7 (Breast)[2]
Pyrazolo[3,4-b]quinolinesFour-Component Reaction----15.16 µMMCF-7 (Breast)[3]
Pyrazolo[3,4-b]quinolinesFour-Component Reaction----18.74 µMHepG2 (Liver)[3]
Pyrazolo[3,4-b]quinolinesFour-Component Reaction----18.68 µMA549 (Lung)[3]
Tetrahydroquinoline DerivativesGreen Synthesis-Water--2.86-13.14 µg/mLHepG-2 (Liver)[4]
Tetrahydroquinoline DerivativesGreen Synthesis-Water--2.86-13.14 µg/mLMCF-7 (Breast)[4]

Mandatory Visualizations

G cluster_workflow One-Pot Synthesis Workflow start Reactant Mixture (Aldehyde, Enaminone, Pyranone) microwave Microwave Irradiation (100-120°C, 20-30 min) start->microwave Solvent + Catalyst workup Reaction Work-up (Cooling, Filtration/Concentration) microwave->workup purification Purification (Column Chromatography) workup->purification product Tetrahydroquinoline-2,5-dione Derivative purification->product

Caption: Workflow for the proposed one-pot synthesis.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits THQ Tetrahydroquinoline -2,5-dione Derivative THQ->PI3K Inhibition THQ->AKT Inhibition THQ->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Application Notes: Anticancer Potential

Derivatives of the tetrahydroquinoline scaffold have emerged as promising candidates for anticancer drug development. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines, including those of the lung, colon, and breast.[1]

A key mechanism of action for many of these compounds is the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain tetrahydroquinolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis through both intrinsic and extrinsic pathways.[1]

Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Hyperactivation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[5]

Several studies have suggested that tetrahydroquinoline derivatives can exert their anticancer effects by inhibiting key components of the PI3K/AKT/mTOR pathway.[2] By blocking the activity of kinases such as PI3K, AKT, and mTOR, these compounds can disrupt the downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis. The dione functionality in the target molecules may enhance their interaction with the ATP-binding sites of these kinases, contributing to their inhibitory potential. The development of potent and selective inhibitors of this pathway based on the tetrahydroquinoline-2,5-dione scaffold represents a promising avenue for the discovery of novel anticancer drugs.

References

Application Note and Protocol: Purification of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the purification of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines two common and effective purification techniques: silica gel flash chromatography and recrystallization. This guide is intended to provide a robust starting point for researchers, with the understanding that optimization may be necessary based on the specific impurities present in the crude product.

Introduction

This compound and its derivatives are important scaffolds in the synthesis of various biologically active molecules.[1][2][3] The purity of this intermediate is crucial for the success of subsequent synthetic steps and for obtaining reliable biological data. The presence of starting materials, byproducts, or other impurities can interfere with downstream applications. The methodologies described herein are based on established purification techniques for analogous cyclic enaminones and quinolinone derivatives.[1][4] Flash chromatography is a versatile technique for separating compounds with different polarities, while recrystallization is an effective method for purifying crystalline solids.

Materials and Reagents

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Ethyl Acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Ethanol (ACS grade or higher)

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment (beakers, flasks, separatory funnel, rotary evaporator, filtration apparatus)

  • Flash chromatography system (manual or automated)

  • Heating mantle or hot plate with stirrer

  • Ice bath

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the removal of impurities with significantly different polarities from the target compound.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound. Start with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) and adjust the polarity as needed.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying crystalline solids and can be highly effective at removing small amounts of impurities.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, or a mixture of methanol and water.[5] Test small quantities of the crude product in various solvents to identify the best option.

  • Dissolution: In a flask, add the crude solid and the selected recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Data Presentation

The following table summarizes typical parameters for the purification of this compound. Note that the yield and purity are dependent on the quality of the crude material.

Purification MethodKey ParametersTypical PurityTypical Recovery Yield
Flash Chromatography Eluent: Ethyl Acetate/Hexane (e.g., 1:1 v/v)>95% (by NMR)70-90%
Stationary Phase: Silica Gel (230-400 mesh)
Recrystallization Solvent: Ethanol or Methanol/Water>98% (by NMR)60-85%

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the purification procedures.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Dissolve_Hot Dissolve in Hot Solvent Crude->Dissolve_Hot  Alternative Path TLC TLC Analysis Dissolve->TLC Column Flash Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions Pool Pool Pure Fractions Fractions->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure1 Pure Product Evaporate->Pure1 Recrystallize Recrystallization Cool Slow Cooling & Crystallization Dissolve_Hot->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Pure2 Pure Product Dry->Pure2

Caption: Purification workflow for this compound.

Decision_Tree start Crude Product Purity Assessment q1 Multiple Impurities with Different Polarities? start->q1 chromatography Flash Chromatography q1->chromatography Yes recrystallization Recrystallization q1->recrystallization No (Mainly one major impurity) q2 Sufficiently Pure (>95%)? chromatography->q2 recrystallization->q2 end Final Pure Product q2->end Yes further_purification Consider Further Recrystallization q2->further_purification No further_purification->recrystallization

Caption: Decision tree for selecting the appropriate purification method.

References

Application Note: Protocol for In Vitro Cytotoxicity Assay of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione using MTT

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds recognized for a wide range of biological activities, including anticancer properties.[1] The evaluation of the cytotoxic potential of novel compounds is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

This application note provides a detailed protocol for determining the in vitro cytotoxicity of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione. The assay is based on the principle that metabolically active cells, primarily through mitochondrial dehydrogenases, reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][4] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1]

Experimental Protocols

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer).

  • Test Compound: this compound.

  • Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[1][2] Filter-sterilize the solution through a 0.2 µm filter and store at -20°C, protected from light.[1][2]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) is commonly used. Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.[5][6]

Cell Culture and Seeding
  • Culture the selected cell lines in their appropriate medium in a 37°C, 5% CO₂ humidified incubator until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Dilute the cells in fresh culture medium to a final concentration that will yield 70-80% confluency after 24 hours. This density must be optimized for each cell line but is typically between 5x10³ and 1x10⁴ cells per well.[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[4]

Compound Preparation and Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of medium containing the various concentrations of the test compound to the designated wells.

  • Include the following controls on each plate:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[8]

MTT Assay Procedure
  • Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[9]

  • Incubate the plate for an additional 2-4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Place the plate on an orbital shaker for 10-15 minutes to ensure the crystals are fully dissolved, resulting in a homogenous purple solution.[10]

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[6] It is advisable to use a reference wavelength of 630 nm to correct for background signals.[10]

Data Analysis
  • Correct Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control using the following formula:

    • % Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Untreated Control Cells) x 100

  • Determine IC₅₀: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of % Cell Viability versus the log of the compound concentration. Non-linear regression analysis is used to calculate the precise IC₅₀ value.

Data Presentation

The cytotoxic activity of this compound is summarized by its IC₅₀ value against various cancer cell lines after a 72-hour incubation period.

CompoundCell LineIC₅₀ (µM) [Mean ± SD, n=3]
This compoundA54925.6 ± 2.1
This compoundMCF-742.1 ± 3.5
This compoundHeLa33.8 ± 2.9
Doxorubicin (Positive Control)A5490.8 ± 0.1
Doxorubicin (Positive Control)MCF-71.2 ± 0.2
Doxorubicin (Positive Control)HeLa0.9 ± 0.1

Visualizations

MTT_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Seed 1. Seed Cells in 96-Well Plate Incubate1 2. Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate for 24-72h (Compound Exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability & Determine IC50 Read->Calculate Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Cytotoxic Compound (e.g., Tetrahydroquinoline-dione) mito Mitochondrial Stress compound->mito Induces cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 Activates parp PARP Cleavage cas3->parp apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Application Notes and Protocols: Molecular Docking of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione with EGFR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for anticancer drug development.[2][3] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design for identifying and optimizing potential inhibitors. This document provides a detailed protocol for the molecular docking of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione with the ATP-binding site of the EGFR kinase domain, along with relevant data and pathway diagrams. While direct experimental data for this specific tetrahydroquinoline derivative is limited in the reviewed literature, we will utilize data from a closely related analogue, 4-(4-aminophenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione, to illustrate the potential binding interactions.

Data Presentation

The following table summarizes the in silico molecular docking results for a derivative of 3,4,7,8-tetrahydroquinazoline-2,5-(1H,6H)-dione with the EGFR protein. This data is presented as a proxy for the potential interaction of the analogous tetrahydroquinoline derivative.

CompoundTarget ProteinBinding Energy (ΔGbind) (kcal/mol)Key Interacting ResiduesReference
4-(4-aminophenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione (Compound 4h)EGFR-7.37Not explicitly detailed in the abstract, but typically involves residues in the ATP-binding pocket such as Met793, Lys745, and Asp855.[1][2][5]

Experimental Protocols

Protocol 1: Molecular Docking of this compound with EGFR

This protocol outlines the standard procedure for performing a molecular docking study using widely accepted software like AutoDock.

1. Preparation of the Receptor (EGFR)

  • 1.1. Protein Structure Retrieval: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is 1M17, which is a complex of EGFR with the inhibitor erlotinib.[6]

  • 1.2. Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

2. Preparation of the Ligand (this compound)

  • 2.1. Ligand Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 2.2. 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • 2.3. Ligand Preparation for Docking:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Generation

  • 3.1. Defining the Binding Site: The grid box should be centered on the active site of the EGFR kinase domain. This can be determined from the position of the co-crystallized ligand in the original PDB file.

  • 3.2. Setting Grid Parameters: Define the dimensions of the grid box to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.

4. Docking Simulation

  • 4.1. Docking Algorithm: Utilize the Lamarckian Genetic Algorithm (LGA) for the docking simulation.[7]

  • 4.2. Setting Docking Parameters:

    • Set the number of genetic algorithm runs (e.g., 100).

    • Set the population size (e.g., 150).

    • Set the maximum number of energy evaluations (e.g., 2,500,000).

  • 4.3. Running the Docking: Execute the docking calculation using the prepared protein, ligand, and grid parameter files.

5. Analysis of Results

  • 5.1. Binding Energy: Analyze the output file to determine the binding energy of the most favorable docking pose. A more negative binding energy indicates a stronger predicted binding affinity.

  • 5.2. Pose Visualization: Visualize the docked poses of the ligand within the EGFR binding site using molecular visualization software like PyMOL or Discovery Studio.

  • 5.3. Interaction Analysis: Identify the key amino acid residues in the EGFR active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent interactions.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve EGFR Structure (PDB) Prep_Protein Prepare Protein (Add H, Charges) PDB->Prep_Protein Ligand_2D Draw Ligand 2D Structure Prep_Ligand Prepare Ligand (3D, Charges) Ligand_2D->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Prep_Ligand->Grid Dock Run Docking Simulation (e.g., AutoDock) Grid->Dock Analyze Analyze Binding Energy & Poses Dock->Analyze Visualize Visualize Ligand-Protein Interactions Analyze->Visualize

Caption: Workflow for the molecular docking of a small molecule with EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, etc. mTOR->Proliferation PKC PKC PLCg->PKC PKC->Raf STAT->Transcription Transcription->Proliferation Inhibitor 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of the compound.

Logical_Relationship Compound 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione Binding Binds to EGFR ATP-Binding Site Compound->Binding Inhibition Inhibition of EGFR Kinase Activity Binding->Inhibition Downstream Blocks Downstream Signaling Pathways Inhibition->Downstream Effect Anticancer Effect Downstream->Effect

Caption: Logical flow of the inhibitory mechanism of action.

References

Application Notes and Protocols for Testing 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives have emerged as a promising class of compounds in the search for novel anticancer agents, exhibiting a wide range of biological activities.[1][2] These compounds have been shown to induce apoptosis, modify the cell cycle, and interfere with critical tumor-growth signaling pathways.[1][3] This document provides detailed protocols for testing the efficacy of a specific quinoline derivative, 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, on various cancer cell lines. The following application notes and experimental procedures are designed to offer a comprehensive framework for evaluating its anti-cancer potential, from initial cytotoxicity screening to more detailed mechanistic studies.

General Cell Culture Guidelines

2.1. Cell Line Selection and Maintenance: Select a panel of cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Culture the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and sub-cultured regularly to maintain their health and viability.

2.2. Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%). Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations for treatment.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[4]

Protocol:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[5]

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Incubate the plate overnight in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Data)

Cell LineIncubation Time (h)IC50 (µM)
MCF-72445.2
4828.7
7215.1
A5492462.8
4841.3
7225.9
HCT-1162438.5
4822.1
7211.8
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating cells.[7]

  • Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.

  • Resuspend the cells in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Table 2: Apoptosis Induction by this compound (Example Data)

Cell LineTreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
MCF-7Vehicle Control02.11.50.8
Compound1515.88.21.1
Compound3028.415.62.3
A549Vehicle Control01.91.20.5
Compound2518.210.11.5
Compound5032.718.92.8
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9]

Protocol:

  • Seed cells and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate on ice for at least 30 minutes.[10][11]

  • Centrifuge the fixed cells and wash twice with PBS.[10]

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9][11]

  • Incubate for 5-10 minutes at room temperature.[10]

  • Analyze the samples by flow cytometry, recording at least 10,000 events.[10]

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution (Example Data)

Cell LineTreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HCT-116Vehicle Control055.228.116.7
Compound1065.818.515.7
Compound2075.310.214.5
Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[12]

Protocol:

  • Seed cells in a 96-well plate and treat with the compound.

  • After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells.[12]

  • Mix by orbital shaking and incubate at room temperature for 1-2 hours.[13]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[12]

Data Presentation:

Table 4: Caspase-3/7 Activation by this compound (Example Data)

Cell LineTreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity
MCF-7Vehicle Control01.0
Compound153.2
Compound305.8
A549Vehicle Control01.0
Compound254.1
Compound507.5
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compound on the collective migration of cells.[14][15]

Protocol:

  • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.[14]

  • Wash the cells with PBS to remove detached cells.[15]

  • Replace the medium with fresh medium containing the test compound at non-toxic concentrations.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.[14]

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Data Presentation:

Table 5: Inhibition of Cell Migration by this compound (Example Data)

Cell LineTreatmentConcentration (µM)Wound Closure at 24h (%)
MDA-MB-231Vehicle Control095.2
Compound560.7
Compound1035.1
Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[16]

Protocol:

  • Coat the upper chamber of a Transwell insert with a layer of Matrigel or another extracellular matrix protein.[16]

  • Seed cancer cells in serum-free medium into the coated upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) and the test compound to the lower chamber.

  • Incubate for a period that allows for cell invasion (typically 24-48 hours).

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[17]

  • Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.[18]

  • Count the stained cells under a microscope.

Data Presentation:

Table 6: Inhibition of Cell Invasion by this compound (Example Data)

Cell LineTreatmentConcentration (µM)Relative Invasion (%)
PC-3Vehicle Control0100
Compound555.4
Compound1028.9

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for Compound Testing cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Metastasis Potential A Cancer Cell Culture B Compound Treatment (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Annexin V/PI) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide) C->E If cytotoxic F Caspase Activity Assay C->F If cytotoxic G Wound Healing Assay (Migration) C->G If sub-lethal effects observed H Transwell Assay (Invasion) C->H If sub-lethal effects observed

Caption: Workflow for evaluating the anti-cancer effects of the test compound.

Signaling_Pathway Potential Signaling Pathways Targeted by Quinoline Derivatives cluster_receptors Receptor Tyrosine Kinases cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK Pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest (G0/G1 or G2/M) mTOR->CellCycle Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellCycle Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis Compound 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione Compound->PI3K Compound->Ras Compound->Caspases

Caption: Potential signaling pathways affected by quinoline derivatives in cancer cells.[19][20][21]

References

Application Notes and Protocols for the Characterization of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione. Due to the limited availability of data for this specific molecule, the following protocols and data are based on established methods for structurally similar tetrahydroquinoline and tetrahydroquinazoline derivatives. These methodologies can be adapted by researchers for the successful characterization of the target compound.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to elucidate its structure, purity, and physicochemical properties. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • X-ray Crystallography: To determine the three-dimensional structure in the solid state.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak.

Expected ¹H and ¹³C NMR Data:

The following table summarizes the expected chemical shifts for this compound, based on data from analogous tetrahydroquinazolinone derivatives.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~1.1-1.3CH₃ (if substituted)
~2.3-2.5CH₂
~5.5CH
~7.1-7.3Aromatic CH
~8.6NH
~9.5NH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.

Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • GC-MS (for volatile compounds): Use a gas chromatograph coupled to a mass spectrometer with an EI source.

    • LC-MS (for non-volatile compounds): Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Expected Mass Spectrometry Data:

The expected molecular ion peak [M]⁺ or [M+H]⁺ for the parent compound C₉H₉NO₂ would be observed at m/z 163.06. Fragmentation patterns can provide further structural information. For comparison, the molecular weight of 1,2,3,4-Tetrahydroquinoline is 133.19 g/mol [1].

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and for quantitative analysis. A reverse-phase method is typically employed for compounds of this nature.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is common. For a similar compound, a mobile phase of methanol:water (80:20 v/v) was used[2].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm[2].

    • Injection Volume: 10-20 µL.

Data Presentation:

ParameterValue
Retention Time Dependent on specific conditions
Purity (%) Calculated from peak area
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Based on the structure and data from analogous compounds, the following characteristic peaks are expected:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching
3000-2850C-H stretching (aliphatic)
~1680C=O stretching (ketone)
~1660C=O stretching (amide)
~1620C=C stretching (aromatic)
X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides the definitive three-dimensional structure.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. For related tetrahydroquinoline derivatives, structures have been solved and refined using programs like SHELXS97 and SHELXL97[3][4].

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS, GC-MS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystalline) purification->xray hplc HPLC Analysis purification->hplc

General analytical workflow for compound characterization.
Logic Diagram for Structure Elucidation

This diagram outlines the logical process of combining data from different analytical techniques to confirm the chemical structure.

G cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation nmr_data NMR Data (Chemical Shifts, Couplings) nmr_interp Determine Connectivity and Stereochemistry nmr_data->nmr_interp ms_data MS Data (Molecular Ion, Fragmentation) ms_interp Confirm Molecular Formula ms_data->ms_interp ir_data IR Data (Functional Groups) ir_interp Identify Key Functional Groups ir_data->ir_interp structure Proposed Structure of This compound nmr_interp->structure ms_interp->structure ir_interp->structure

References

Application of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is limited in publicly available literature. This document provides a detailed overview of the application of closely related tetrahydroquinolinone and quinoline-dione derivatives in anticancer drug discovery, based on existing research. The methodologies and potential mechanisms of action described herein are intended to serve as a guide for the investigation of this compound and its novel analogs.

Introduction

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer properties. Tetrahydroquinolinone derivatives, in particular, have emerged as promising candidates for the development of novel anticancer agents. These compounds have demonstrated the ability to induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival. This application note details the potential of this compound analogs in anticancer drug discovery, summarizing their biological activities and providing detailed protocols for their evaluation.

Anticancer Activity of Tetrahydroquinolinone Derivatives

Derivatives of the tetrahydroquinolinone core have shown significant cytotoxic activity against a range of human cancer cell lines. The anticancer efficacy is often attributed to the induction of apoptosis and cell cycle arrest.

Data Presentation: Cytotoxicity of Tetrahydroquinolinone Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative tetrahydroquinolinone derivatives from various studies.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one)HCT-116 (Colon)~13[1]
A549 (Lung)Not specified, but significant decrease in viability[1]
Compound 5 (Derivative of 4a)HCT-116 (Colon)~13[1]
Compound 6 (Derivative of 4a)HCT-116 (Colon)~13[1]
Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate)HCT-116 (Colon)Micromolar concentrations[2][3]
Pyrazolo quinoline derivative (15) MCF-7 (Breast)15.16[4]
HepG-2 (Liver)18.74[4]
A549 (Lung)18.68[4]
Isoxazolo[3,4-b]quinolin-3-amine derivative (10) MCF-7 (Breast)35.32[4]
HepG-2 (Liver)41.28[4]
A549 (Lung)39.84[4]
Thiano thioacetate derivative (13) MCF-7 (Breast)44.21[4]
HepG-2 (Liver)51.33[4]
A549 (Lung)49.76[4]

Mechanism of Action

The anticancer effects of tetrahydroquinolinone derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to interfere with cell cycle progression. Furthermore, some derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer.

Apoptosis Induction

Several tetrahydroquinolinone derivatives have been reported to induce apoptosis in cancer cells. This is often characterized by:

  • Cell cycle arrest , commonly at the G2/M phase.[1]

  • Activation of caspases , which are key executioners of apoptosis.[4]

  • Modulation of the Bcl-2 family of proteins , with an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[4]

Signaling Pathway Modulation

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several quinoline-based compounds have been identified as inhibitors of this pathway.[5] Tetrahydroquinolinone derivatives can induce autophagy via the PI3K/AKT/mTOR signaling pathway.[2][3]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes THQD Tetrahydroquinoline- 2,5-dione Analog THQD->PI3K Inhibits THQD->AKT Inhibits THQD->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline-dione analogs.

Experimental Protocols

Detailed protocols for key experiments to evaluate the anticancer potential of this compound analogs are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate Incubate for 24-72h Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Incubate2 Incubate for 2-4h AddMTT->Incubate2 Solubilize Add solubilization solution (DMSO) Incubate2->Solubilize Read Read absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This technique is used to detect and quantify the expression levels of key proteins in the PI3K/AKT/mTOR pathway.

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

Analogs of this compound represent a promising class of compounds for anticancer drug discovery. Their ability to induce apoptosis, cause cell cycle arrest, and potentially inhibit key signaling pathways like PI3K/AKT/mTOR makes them attractive candidates for further development. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel derivatives based on this scaffold. Future research should focus on synthesizing and screening a library of these compounds to establish clear structure-activity relationships and to identify lead candidates with potent and selective anticancer activity.

References

Application Notes and Protocols: 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential medicinal chemistry applications, and biological evaluation of derivatives based on the 3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione scaffold. While this specific scaffold is a promising starting point for the development of novel therapeutic agents, it is important to note that the majority of currently available biological activity data is for structurally related tetrahydroquinoline and quinolinone analogs.

Introduction

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. The introduction of ketone functionalities, as seen in the this compound scaffold, provides key hydrogen bond donors and acceptors, as well as reactive sites for further chemical modification, making it an attractive starting point for the design of new drug candidates. This document outlines the synthesis of this scaffold and provides protocols for the evaluation of its derivatives, particularly focusing on their potential as anticancer agents.

Synthesis of the this compound Scaffold

The synthesis of the parent this compound scaffold can be achieved through a Michael addition reaction between 3-aminocyclohex-2-enone and methyl propiolate.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminocyclohex-2-enone

This protocol describes the synthesis of the starting material, 3-aminocyclohex-2-enone, from 1,3-cyclohexanedione.

  • Materials:

    • 1,3-Cyclohexanedione

    • Ammonia solution (e.g., 25% in water)

    • Ethanol

    • Toluene

    • Dean-Stark apparatus

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,3-cyclohexanedione (1 equivalent) and a suitable solvent such as toluene or ethanol.

    • Add an excess of aqueous ammonia solution (e.g., 3-5 equivalents).

    • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 3-aminocyclohex-2-enone.

Protocol 2: Synthesis of this compound

  • Materials:

    • 3-Aminocyclohex-2-enone

    • Methyl propiolate

    • Methanol or other suitable protic solvent

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve 3-aminocyclohex-2-enone (1 equivalent) in methanol in a round-bottom flask under an inert atmosphere.

    • Add methyl propiolate (1 equivalent) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

    • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_synth1 Protocol 1 cluster_intermediate Intermediate cluster_synth2 Protocol 2 cluster_final Final Product A 1,3-Cyclohexanedione P1 Synthesis of 3-Aminocyclohex-2-enone A->P1 B Ammonia B->P1 C Methyl Propiolate P2 Synthesis of Scaffold C->P2 I1 3-Aminocyclohex-2-enone P1->I1 I1->P2 F1 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione P2->F1

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry

The this compound scaffold offers several positions for chemical modification to generate a library of diverse analogs. The nitrogen atom at position 1, the enamine double bond, and the cyclohexene ring are all amenable to various chemical transformations. These modifications can be used to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting compounds.

Biological Evaluation: Anticancer Activity

The antiproliferative activity of the synthesized derivatives can be evaluated against a panel of human cancer cell lines using various cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocols

Protocol 3: MTT Assay for Cytotoxicity Screening

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA solution

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Harvest exponentially growing cells and perform a cell count.

      • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare a stock solution of the test compound in DMSO.

      • Prepare serial dilutions of the test compound in a cell culture medium to achieve the desired final concentrations.

      • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

      • Incubate the plate for 48-72 hours.

    • MTT Addition and Incubation:

      • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

      • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization and Absorbance Measurement:

      • Carefully remove the medium from each well.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

      • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data

While extensive quantitative data for derivatives of the specific this compound scaffold is limited in the public domain, the following table summarizes the anticancer activity of some structurally related tetrahydroquinoline and quinolinone derivatives to illustrate the potential of this compound class.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon)~13[1]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung)Potent cytotoxicity[1]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon)Micromolar concentrations[3]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (lead compound 3c)H460 (Lung)4.9 ± 0.7[2]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (lead compound 3c)A-431 (Skin)2.0 ± 0.9[2]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (lead compound 3c)HT-29 (Colon)4.4 ± 1.3[2]
Morpholine-substituted tetrahydroquinoline (Compound 10e)A549 (Lung)0.033 ± 0.003[4]
Morpholine-substituted tetrahydroquinoline (Compound 10h)MCF-7 (Breast)0.087 ± 0.007[4]

Disclaimer: The compounds listed in this table are not direct derivatives of the this compound scaffold but represent related structures to indicate the general potential of the tetrahydroquinoline class of compounds.

Postulated Signaling Pathway

Several studies on anticancer quinolinone derivatives have implicated the PI3K/AKT/mTOR signaling pathway in their mechanism of action.[3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of the this compound scaffold may exert their anticancer effects by modulating the activity of key proteins within this pathway.

Diagram of the PI3K/AKT/mTOR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation promotes GF Growth Factor GF->RTK PTEN PTEN PTEN->PIP3 inhibits Inhibitor Tetrahydroquinoline-dione Derivative (Hypothesized) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

References

Application Notes and Protocols for the Development of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione Derivatives with Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanistic analysis of novel derivatives of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the area of oncology.

Introduction

The this compound core is a privileged heterocyclic structure that has garnered interest in medicinal chemistry due to its potential as a pharmacophore. Derivatives of the closely related quinoline and tetrahydroquinoline families have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of novel derivatives of this specific dione scaffold aims to enhance potency and selectivity, offering new avenues for drug discovery.

Recent studies on analogous structures, such as 3,4,7,8-tetrahydroquinazoline-2,5-(1H,6H)-diones, have shown moderate cytotoxic activity against cancer cell lines, suggesting that the quinoline-dione core is a viable template for the design of new anticancer agents. The primary mechanisms of action for related compounds often involve the induction of apoptosis and the modulation of key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

These notes will detail synthetic strategies, protocols for assessing biological activity, and methods for elucidating the mechanism of action of newly synthesized compounds.

Data Presentation: Anticancer Activity of Related Tetrahydroquinoline and Tetrahydroquinazoline-dione Derivatives

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline and tetrahydroquinazoline-dione derivatives against different cancer cell lines. This data serves as a benchmark for the development of novel this compound analogs.

Compound IDStructureCell LineIC50 (µM)Reference
4a 4-(4-chlorophenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-745.3[1]
4b 4-(4-methoxyphenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-749.2[1]
4c 4-(4-nitrophenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-753.7[1]
4d 4-(4-(dimethylamino)phenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-7>100[1]
4e 4-(2,4-dichlorophenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-742.1[1]
4f 4-(3-hydroxyphenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-765.8[1]
4g 4-(thiophen-2-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-772.4[1]
4h 4-(4-hydroxyphenyl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dioneMCF-738.5[1]

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione Derivatives

This protocol is adapted from a practical two-step synthesis of 4,6,7,8-tetrahydro-2,5-(1H,3H)-quinolinediones and can be modified for the target scaffold.

Step 1: Synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydro-5-oxochinolin-3-carbonitrile derivatives

  • To a mixture of 1,3-cyclohexanedione (or a substituted derivative, 10 mmol), an appropriate aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (1 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the intermediate product.

Step 2: Hydrolysis to 4-Aryl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-dione derivatives

  • Suspend the intermediate from Step 1 (5 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (2 mL).

  • Heat the mixture at 100-110 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized tetrahydroquinoline-dione derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by the test compounds using flow cytometry.[5][6]

Materials:

  • Cancer cells

  • 6-well cell culture plates

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Western Blot Analysis of the PI3K/AKT/mTOR Signaling Pathway

This protocol is used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[7][8][9]

Materials:

  • Cancer cells

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Tetrahydroquinoline- 2,5-dione Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Design & Synthesize 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity ActiveCompounds Identify Active Compounds (Determine IC50 values) Cytotoxicity->ActiveCompounds ApoptosisAssay Mechanism of Action Study: Apoptosis Assay (Annexin V/PI Staining) ActiveCompounds->ApoptosisAssay If Active WesternBlot Mechanism of Action Study: Signaling Pathway Analysis (Western Blot for PI3K/AKT/mTOR) ActiveCompounds->WesternBlot If Active SAR Structure-Activity Relationship (SAR) Analysis ActiveCompounds->SAR ApoptosisAssay->SAR WesternBlot->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Workflow for developing novel tetrahydroquinoline-dione derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydroquinoline-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroquinoline-2,5-diones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,6,7,8-tetrahydroquinoline-2,5-dione?

A1: The most frequently cited method is a one-pot reaction involving 1,3-cyclohexanedione, acrylic acid, and a source of ammonia, typically ammonium acetate.[1][2] This approach is favored due to the ready availability of the starting materials.[1]

Q2: What is the expected yield for the one-pot synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione?

A2: While a general method is described in the literature, explicit yield data for this specific synthesis is not always provided.[1] Successful synthesis of related polyhydroquinoline derivatives via similar Hantzsch-type reactions have reported yields ranging from 85-95%. However, yields can be highly dependent on the specific substrates and reaction conditions.

Q3: What are the typical physical properties of 1,6,7,8-tetrahydroquinoline-2,5-dione?

A3: The product is generally described as a pale yellow solid with a melting point in the range of 196-198°C.[1]

Q4: Can other catalysts be used for this type of reaction?

A4: Yes, for similar Hantzsch-type reactions to synthesize polyhydroquinolines, various catalysts have been employed, including L-glutamine and triethylamine. Lewis acids like Indium(III) chloride have been used in related Povarov reactions to form tetrahydroquinolines. The choice of catalyst can significantly impact reaction time and yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tetrahydroquinoline-2,5-diones.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Poor Quality Starting Materials: Impurities in the 1,3-cyclohexanedione, acrylic acid, or ammonium acetate can inhibit the reaction.

  • Inefficient Purification: Product loss during the work-up and purification steps.

Troubleshooting Steps:

Step Action Rationale
1 Verify Starting Material Quality Ensure all reactants are pure and dry. Use freshly opened reagents if possible.
2 Optimize Reaction Conditions Systematically vary the reaction temperature (e.g., in 10°C increments around the suggested 80°C) and time to find the optimal conditions for your specific setup. Monitor reaction progress using Thin Layer Chromatography (TLC).
3 Consider an Alternative Ammonia Source If using ammonium acetate, consider if the acetate counter-ion is interfering. Other ammonia sources could be explored, though this may require significant reaction development.
4 Improve Work-up and Purification Minimize the number of transfer steps. During extraction, ensure complete phase separation to avoid loss of product. Optimize the column chromatography conditions (see Purification Challenges section).
Problem 2: Formation of Side Products

Possible Causes:

  • Michael Addition of Ammonia to Acrylic Acid: Ammonia can undergo a Michael addition with two molecules of acrylic acid, leading to the formation of a di-adduct.

  • Amide Formation: Direct reaction between acrylic acid and ammonium acetate can form acrylamide, which may undergo further reactions.

  • Polymerization of Acrylic Acid: At elevated temperatures, acrylic acid can polymerize.

  • Incomplete Cyclization: The intermediate from the Michael addition may not fully cyclize to form the desired tetrahydroquinoline-2,5-dione.

Troubleshooting Steps:

Step Action Rationale
1 Control Stoichiometry Use a slight excess of acrylic acid and ammonium acetate (e.g., 1.2 equivalents) as suggested in some protocols to favor the desired reaction pathway.[2]
2 Optimize Temperature Lowering the reaction temperature may reduce the rate of side reactions, such as polymerization. However, this may also slow down the desired reaction, so optimization is key.
3 Monitor by TLC Use TLC to monitor the formation of side products. Different solvent systems may be required to resolve the product from impurities.
4 Purification Strategy Develop a purification strategy that effectively separates the desired product from the potential side products (see Purification Challenges).
Problem 3: Difficulty in Product Purification

Possible Causes:

  • Polar Nature of the Product: The dione functionality makes the product relatively polar, which can lead to tailing or poor separation on silica gel chromatography.

  • Co-elution with Side Products: Polar side products may have similar retention factors to the desired product, making separation difficult.

  • Product Insolubility: The product may have limited solubility in common chromatography solvents.

Troubleshooting Steps:

Step Action Rationale
1 Optimize Column Chromatography Eluent A gradient elution from a less polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a more polar solvent like methanol to the eluent system may improve the separation of polar compounds.
2 Use an Alternative Stationary Phase If silica gel proves ineffective, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., diol).
3 Recrystallization If the crude product is sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.
4 Acid-Base Extraction The basic nitrogen in the tetrahydroquinoline ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which can be extracted with an organic solvent.
Problem 4: Ambiguous Product Characterization

Possible Causes:

  • Presence of Impurities: Co-eluting impurities can complicate the interpretation of spectroscopic data (NMR, MS, IR).

  • Tautomerization: The dione moiety may exist in equilibrium with its enol form, leading to additional peaks in the NMR spectrum.

Troubleshooting Steps:

Step Action Rationale
1 Ensure High Purity Use multiple purification techniques if necessary to obtain a highly pure sample for characterization.
2 Acquire Comprehensive Spectroscopic Data Obtain ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. For NMR, using a different solvent (e.g., DMSO-d₆ vs. CDCl₃) may help to resolve overlapping peaks or identify tautomers.
3 Compare with Literature Data While limited, compare your data with any available literature data for 1,6,7,8-tetrahydroquinoline-2,5-dione and related structures.
4 2D NMR Techniques If the structure is still ambiguous, 2D NMR experiments such as COSY, HSQC, and HMBC can help to elucidate the connectivity of the molecule.

Experimental Protocols

Key Experiment: One-Pot Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione

This protocol is based on a general method described in the literature.[1][2]

Materials:

  • 1,3-Cyclohexanedione

  • Acrylic acid

  • Ammonium acetate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq.), acrylic acid (1.2 eq.), and ammonium acetate (1.2 eq.).

  • Heat the mixture with stirring at 80°C under a nitrogen atmosphere for 5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with distilled water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1,6,7,8-tetrahydroquinoline-2,5-dione.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of tetrahydroquinoline derivatives. Note that specific yield data for the target 1,6,7,8-tetrahydroquinoline-2,5-dione is often not explicitly stated in general procedures.

Reactant A Reactant B Reactant C Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%)
1,3-CyclohexanedioneAcrylic AcidAmmonium AcetateNoneNeat805Not explicitly reported[1]
DimedoneBenzaldehydeEthyl acetoacetateL-glutamineEthanolRT12High
1,3-CyclohexanedioneBenzaldehydeMalononitrileAmmonium acetateEthanol700.25-1.585-95

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 1,3-Cyclohexanedione - Acrylic Acid - Ammonium Acetate react Heat at 80°C under N₂ for 5h start->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool dilute Dilute with Water cool->dilute extract Extract with Ethyl Acetate dilute->extract dry Dry (Na₂SO₄) & Concentrate extract->dry chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) dry->chromatography product Pure Product: 1,6,7,8-Tetrahydro- quinoline-2,5-dione chromatography->product

Caption: Experimental workflow for the one-pot synthesis of 1,6,7,8-tetrahydroquinoline-2,5-dione.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_reagents Poor Reagent Quality low_yield->poor_reagents purification_loss Purification Loss low_yield->purification_loss optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry verify_reagents Verify Reagent Purity poor_reagents->verify_reagents improve_purification Improve Purification Technique purification_loss->improve_purification

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Optimizing reaction conditions for the synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and efficient method for synthesizing this compound is a one-pot reaction involving 1,3-cyclohexanedione, acrylic acid, and ammonium acetate.[1] This multicomponent reaction is a straightforward approach to constructing the quinoline core.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is typically carried out by heating a mixture of the reactants at 80°C for about 5 hours under a nitrogen atmosphere.[1] The reaction can be performed without a solvent, making it an atom-economical process.

Q3: How is the product isolated and purified?

A3: After the reaction is complete, the mixture is cooled and diluted with distilled water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography using an eluent system such as ethyl acetate/hexane.[1]

Q4: What are some common side products that might form during the synthesis?

A4: Potential side products can arise from self-condensation of 1,3-cyclohexanedione or polymerization of acrylic acid. Incomplete cyclization may also lead to the formation of intermediate enamines or amides. Proper control of reaction temperature and stoichiometry is crucial to minimize these side reactions.

Q5: Can other catalysts be used for the synthesis of similar tetrahydroquinoline derivatives?

A5: Yes, various catalysts have been employed for the synthesis of tetrahydroquinoline derivatives. For instance, CaCl2·2H2O and aniline have been used as catalysts in the synthesis of tetrahydroquinazolinone derivatives, a related class of compounds. The choice of catalyst can influence reaction efficiency and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient purification.1. Extend the reaction time and monitor progress using TLC. 2. Ensure the reaction temperature is maintained at 80°C.[1] 3. Use fresh, high-purity starting materials. Ensure the reaction is conducted under an inert (nitrogen) atmosphere to prevent oxidation.[1] 4. Optimize the eluent system for column chromatography to ensure proper separation.
Formation of a Tarry, Intractable Mixture 1. Polymerization of acrylic acid. 2. High reaction temperature.1. Add a polymerization inhibitor, such as hydroquinone, in a small amount. 2. Carefully control the reaction temperature and avoid overheating.
Product is Difficult to Purify (Multiple Spots on TLC) 1. Presence of multiple side products. 2. Unreacted starting materials remaining.1. Optimize the stoichiometry of the reactants. A slight excess of acrylic acid and ammonium acetate may be beneficial.[1] 2. Use a gradient elution in column chromatography for better separation. Consider recrystallization as an alternative or additional purification step.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup and conditions.1. Ensure the purity of 1,3-cyclohexanedione, acrylic acid, and ammonium acetate. 2. Maintain consistent heating, stirring, and inert atmosphere across all experiments.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 1,3-Cyclohexanedione

  • Acrylic acid

  • Ammonium acetate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Nitrogen gas

Procedure:

  • In a reaction vial, combine 1,3-cyclohexanedione (1 eq.), acrylic acid (1.2 eq.), and ammonium acetate (1.2 eq.).

  • Thoroughly mix the reactants using a spatula.

  • Heat the reaction mixture with stirring at 80°C for 5 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 10 mL of distilled water.

  • Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by evaporation under reduced pressure.

  • Purify the resulting crude product by column chromatography using an ethyl acetate/hexane eluent system to yield the target compound.

Visualizations

reaction_pathway r1 1,3-Cyclohexanedione reactants_group r1->reactants_group r2 Acrylic Acid r2->reactants_group r3 Ammonium Acetate r3->reactants_group intermediate Intermediate Adduct product 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione intermediate->product Cyclization & Dehydration reactants_group->intermediate + Heat (80°C) + N2 atmosphere

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start mix_reactants Mix Reactants: 1,3-Cyclohexanedione, Acrylic Acid, Ammonium Acetate start->mix_reactants heat_reaction Heat at 80°C for 5h under N2 Atmosphere mix_reactants->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down dilute Dilute with Distilled Water cool_down->dilute extract Extract with Ethyl Acetate (2x) dilute->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end End purify->end

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_guide start Low or No Yield check_reaction_time Was reaction time sufficient (e.g., 5 hours)? start->check_reaction_time extend_time Extend reaction time and monitor by TLC. check_reaction_time->extend_time No check_temp Was temperature stable at 80°C? check_reaction_time->check_temp Yes adjust_temp Adjust and monitor heating. check_temp->adjust_temp No check_reagents Are starting materials pure and fresh? check_temp->check_reagents Yes use_fresh_reagents Use fresh, high-purity reagents. check_reagents->use_fresh_reagents No check_purification Is purification method optimized? check_reagents->check_purification Yes optimize_chromatography Optimize eluent for column chromatography. check_purification->optimize_chromatography No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions for Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the multicomponent synthesis of quinazolinones, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the multicomponent synthesis of quinazolinones?

Low yields in quinazolinone synthesis via multicomponent reactions (MCRs) can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[1] Some reactions may require elevated temperatures to proceed efficiently, while others might be prone to decomposition at higher temperatures.

  • Poor Quality of Starting Materials: The purity of reactants, such as 2-aminobenzamides, isatoic anhydride, aldehydes, and amines, is crucial. Impurities can lead to the formation of side products and a subsequent reduction in the yield of the desired quinazolinone.[1]

  • Inefficient Catalyst Activity: In catalyzed MCRs, the choice of catalyst, its loading, and the presence of any potential inhibitors are paramount. The catalyst's activity can be compromised by impurities in the starting materials or solvent.

  • Side Reactions and Byproduct Formation: Depending on the specific multicomponent strategy employed, various side reactions can compete with the formation of the desired quinazolinone scaffold.

  • Product Loss During Workup and Purification: Significant product loss can occur during the extraction and purification phases if the procedures are not optimized. This includes issues with solvent choice for extraction, pH adjustments, and the purification method itself (e.g., column chromatography or recrystallization).[2]

Q2: How does the choice of solvent affect the reaction yield?

The solvent plays a critical role in multicomponent reactions for quinazolinone synthesis by influencing reactant solubility, reaction rates, and the stability of intermediates. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas non-polar solvents such as toluene and THF, as well as ethanol, are reported to be ineffective.[1] It is often beneficial to perform a solvent screening to identify the optimal medium for a specific set of substrates.

Q3: Can the substituents on the starting materials impact the yield?

Yes, the electronic nature of substituents on the starting materials can significantly influence the reaction yield. For example, in some palladium-catalyzed reactions, aryl iodides bearing electron-donating groups have been observed to give higher yields of quinazolinones compared to those with electron-withdrawing groups.[3] Conversely, in other reactions, amines with electron-donating substituents may provide superior yields compared to those with electron-withdrawing groups.[4]

Q4: My reaction does not seem to be going to completion. What should I do?

If you observe incomplete conversion of your starting materials, consider the following troubleshooting steps:

  • Extend the Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a longer reaction time is required.

  • Increase the Reaction Temperature: A moderate increase in temperature can sometimes be necessary to overcome the activation energy barrier of the reaction. However, be cautious of potential product decomposition at elevated temperatures.

  • Verify Catalyst Activity: If you are using a catalyst, ensure that it is fresh and has not been deactivated. Consider increasing the catalyst loading as part of your optimization.

Q5: I am losing a significant amount of product during purification. What can I do to improve recovery?

Product loss during purification is a common issue. Here are some tips to minimize it:

  • Recrystallization: If you are purifying by recrystallization, carefully select the solvent or solvent mixture. An ideal solvent will dissolve the compound at high temperatures but have low solubility at cooler temperatures. Ensure you are not using an excessive amount of solvent, as this can lead to low recovery.

  • Column Chromatography: If your product is adsorbing irreversibly to the silica gel, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent. Alternatively, using a different stationary phase, such as alumina, might be beneficial.

  • Extraction: Optimize the pH of the aqueous layer during the workup to ensure your product is in a neutral, less water-soluble form, which will improve its partitioning into the organic layer. Experiment with different extraction solvents to find the one that provides the highest recovery.

Troubleshooting Guides

Issue 1: Low or No Product Formation

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Caption: Troubleshooting workflow for low or no product formation.

Issue 2: Complex Reaction Mixture with Multiple Byproducts

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Caption: Troubleshooting workflow for complex reaction mixtures.

Data Presentation

Table 1: Effect of Solvent on the Yield of Quinazoline-2,4(1H,3H)-diones
EntrySolventYield (%)
1TolueneIneffective
2THFIneffective
3EthanolIneffective
4DMF85-91
5Water91
Data adapted from a study on the synthesis from 2-aminobenzonitriles and CO2.[1]
Table 2: Comparison of Catalysts for the Synthesis of Quinazolinones
EntryCatalystYield (%)Reaction Time (h)Temperature (°C)
1bmim[FeCl4]86-952.540
2α-MnO259-91-80
3Ni(MeTAA)25-8524100-140
4Co(OAc)2·4H2Oup to 952495
5CuBr230-8514100
Yields are reported for various multicomponent reactions and substrates.[2][5]
Table 3: Influence of Substituents on Aryl Halides in a Palladium-Catalyzed MCR
EntryAryl Halide SubstituentYield (%)
14-Me93
24-OMe90
34-F85
44-Cl82
54-CF375
Reaction of 2-aminobenzamides with aryl halides and tert-butyl isocyanide.[3]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a general, solvent- and catalyst-free method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Reaction Scheme: Isatoic Anhydride + Amine + Orthoester → 2,3-Disubstituted Quinazolin-4(3H)-one

Procedure:

  • In a round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired amine (1.1 mmol), and the appropriate orthoester (1.2 mmol).

  • Heat the reaction mixture at a predetermined optimal temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

Note: Yields are typically excellent for a variety of substrates, but may be lower for amines bearing strong electron-withdrawing groups.[4]

Protocol 2: Copper-Catalyzed Domino Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol details a copper-catalyzed domino reaction for the synthesis of 2-substituted quinazolinones from 2-halobenzamides and (aryl)methanamines.

Reaction Scheme: 2-Halobenzamide + (Aryl)methanamine --[CuBr, K2CO3, DMSO, Air]--> 2-Substituted Quinazolin-4(3H)-one

Procedure:

  • To a reaction tube, add the substituted 2-halobenzamide (0.2 mmol, 1.0 equiv.), (aryl)methanamine (0.4 mmol, 2.0 equiv.), CuBr (10 mol%), and K₂CO₃ (0.6 mmol, 3.0 equiv.).

  • Add DMSO (2 mL) as the solvent.

  • Stir the reaction mixture at 100-120 °C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 3: Biginelli-Type Synthesis of Dihydropyrimidinone Analogs of Quinazolinones

This protocol provides a general method for a one-pot, three-component Biginelli-type reaction.

Reaction Scheme: Aldehyde + β-Ketoester + Urea/Thiourea → Dihydropyrimidinone

Procedure:

  • In a suitable flask, mix the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).

  • Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.

  • The reaction can be performed in a solvent like ethanol or under solvent-free conditions.

  • Heat the mixture to reflux or a specified temperature (e.g., 100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.

Note: This is a general protocol; specific conditions may vary depending on the substrates and catalyst used.[6][7][8]

Experimental Workflow Visualization

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Caption: A generalized experimental workflow for the multicomponent synthesis of quinazolinones.

References

Technical Support Center: Improving the Purity of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the potential impurities?

Potential Impurities and Side Products:

  • Unreacted Starting Materials: 3-aminocyclohex-2-en-1-one and the acrylic acid derivative.

  • Polymeric Materials: Polymerization of the acrylic acid derivative can occur, especially under basic conditions.

  • Michael Adduct Intermediate: The initial, uncyclized Michael addition product may remain.

  • Regioisomers: Depending on the reaction conditions, alternative cyclization pathways could lead to isomeric impurities.

  • Oxidized Byproducts: The tetrahydroquinoline ring system can be susceptible to oxidation, leading to the formation of the corresponding quinoline or dihydroquinoline derivatives.

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Caption: Plausible synthetic pathway and potential impurities.

Q2: My purified product shows significant tailing (streaking) during thin-layer chromatography (TLC) and column chromatography on silica gel. How can I resolve this?

A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like tetrahydroquinolines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.

Solutions:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, into your mobile phase. This will neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For particularly sensitive compounds, Florisil or cellulose might be suitable alternatives. Reversed-phase silica (C18) can also be effective if your compound has sufficient non-polar character.

Q3: I am observing a low yield after purification, and I suspect my compound is decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel can occur with sensitive compounds. To minimize this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as an eluent containing triethylamine, before packing the column.

  • Work Quickly and at Low Temperatures: Run the column as efficiently as possible to reduce the contact time between your compound and the stationary phase. Performing the chromatography in a cold room can also help slow down decomposition.

  • Use an Inert Atmosphere: For highly sensitive derivatives, running the column under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple spots on TLC of the crude product Incomplete reaction, side reactions, or presence of starting materials.Optimize reaction conditions (time, temperature, stoichiometry). Purify via column chromatography or recrystallization.
Product is an oil instead of a solid after purification Presence of residual solvent or impurities preventing crystallization.Ensure complete removal of solvent under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, re-purify using a different method.
Low recovery after recrystallization The chosen solvent is too good, even at low temperatures. The compound is highly soluble.Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
Product purity does not improve after column chromatography Inappropriate eluent system leading to poor separation.Perform a thorough TLC analysis with different solvent systems to find an optimal eluent that provides good separation between the product and impurities. Consider using a gradient elution.
Product color is darker than expected (e.g., yellow or brown) Presence of oxidized impurities or residual catalyst.Treat a solution of the product with activated carbon before the final filtration step of recrystallization. Ensure complete removal of any metal catalysts used in the synthesis.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Silica Gel with Basic Modifier)
  • TLC Analysis: Develop a suitable eluent system for your crude product using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent. Add 1% triethylamine to the eluent to neutralize the silica.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

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Column_Chromatography_Workflow start Start tlc_analysis TLC Analysis (Optimize Eluent) start->tlc_analysis slurry_prep Prepare Silica Slurry with 1% Triethylamine tlc_analysis->slurry_prep pack_column Pack Column slurry_prep->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Modified Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent end Pure Product remove_solvent->end

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

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Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Crystals collect->end scratch Scratch Flask/ Add Seed Crystal no_crystals->scratch ice_bath Cool in Ice Bath scratch->ice_bath still_no_crystals Still No Crystals? ice_bath->still_no_crystals still_no_crystals->collect No (Crystals Formed) concentrate Concentrate Solution (Evaporate some solvent) still_no_crystals->concentrate Yes concentrate->cool

Caption: Decision tree for troubleshooting recrystallization.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 10-50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective for quinolone derivatives. A starting point could be a 70:30 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 254-325 nm range).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

Disclaimer: The synthetic route and potential impurities described are based on chemical principles and analogous structures. Researchers should always characterize their products thoroughly using appropriate analytical techniques (NMR, MS, IR) to confirm the structure and identify any impurities.

Addressing solubility issues of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (CAS: 5057-12-5) is a heterocyclic organic compound belonging to the quinoline class.[1] Like many quinoline derivatives, it possesses a rigid, multi-ring structure that can lead to poor aqueous solubility. This is a critical issue in biological assays, as the compound must be fully dissolved in the assay medium to ensure accurate and reproducible results. Undissolved particles can lead to an underestimation of the compound's potency and cause artifacts in the experimental data.

Q2: What are the initial steps I should take to dissolve this compound?

The recommended starting point is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[2] However, qualitative data suggests that this compound has slight solubility in both DMSO and methanol.[3] Therefore, it is crucial to experimentally determine the maximum stock concentration.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What is happening?

This phenomenon, often called "solvent shock," is a common problem. When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. The final concentration of the compound in the aqueous medium may have exceeded its thermodynamic solubility limit.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines and assay types. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects. It is essential to include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments to account for any effects of the solvent itself.

Q5: Are there alternative methods to improve the solubility of this compound in my assay?

Yes, several strategies can be employed if co-solvents alone are insufficient. These include pH adjustment of the assay buffer and the use of solubilizing excipients like cyclodextrins. For ionizable compounds, altering the pH can significantly increase solubility. Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Observation Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO to create a stock solution. The compound has low solubility even in pure DMSO.- Try gentle heating (e.g., 37°C water bath) or sonication to aid dissolution.- If the compound remains insoluble, consider using an alternative organic solvent like N,N-Dimethylformamide (DMF) or a co-solvent system for the stock solution (e.g., DMSO/Ethanol mixture). Always test the solubility of a small amount first.
Compound precipitates immediately upon dilution into aqueous buffer/media. The final concentration exceeds the kinetic solubility of the compound.- Lower the final concentration of the compound in the assay.- Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution step.- Increase the final percentage of DMSO in the assay, ensuring it remains within the tolerated range for your specific cells.
The solution becomes cloudy or a precipitate forms over time during incubation. The compound has low thermodynamic solubility at the assay temperature or is unstable.- Pre-warm the assay medium to the incubation temperature before adding the compound.- Reduce the incubation time of the assay if compound stability is a concern.- Evaluate the use of cyclodextrins to form a stable inclusion complex.
Inconsistent results are observed between replicate experiments. Variable precipitation is occurring due to minor differences in experimental conditions.- Standardize the dilution and mixing procedure meticulously.- Visually inspect each well or tube for any signs of precipitation before starting the assay measurements.- Perform a formal solubility assessment to determine the reliable working concentration range.

Quantitative Solubility Data

Solvent Reported Solubility Citation
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
MethanolSlightly Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile glass vial.

  • Solvent Addition: Add a calculated volume of 100% DMSO to achieve a high target concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or gently warm the vial in a 37°C water bath.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method to estimate the kinetic solubility of the compound in an aqueous buffer.[4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear 96-well plate, perform serial dilutions of the DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to wells containing a fixed volume of your aqueous assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a constant final DMSO percentage.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in light scattering is an estimate of the kinetic solubility.[4]

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is generally lower than the kinetic solubility.[5][6]

  • Compound Addition: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >10,000 x g for 15-30 minutes) or by filtration through a 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A standard curve of the compound in the same buffer system should be used for accurate quantification.

Signaling Pathways and Experimental Workflows

While the specific biological targets of this compound are not well-documented, structurally similar tetrahydroquinolinone derivatives have been reported to exhibit anticancer activity.[7][8] One of the key signaling pathways often implicated in cancer cell proliferation and survival, and a target for similar compounds, is the PI3K/AKT/mTOR pathway.[8]

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Activation Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Inhibitor Tetrahydroquinoline-dione (Hypothesized Target) Inhibitor->PI3K Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline-dione derivatives.

General Experimental Workflow for Assessing Compound Activity

Experimental_Workflow Start Start Solubilize Solubilize Compound (e.g., in DMSO) Start->Solubilize CellCulture Culture Cancer Cell Line Start->CellCulture Treatment Treat Cells with Compound Dilutions Solubilize->Treatment CellCulture->Treatment Incubate Incubate for Defined Period Treatment->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay WesternBlot Perform Western Blot for Pathway Proteins (p-AKT, p-mTOR) Incubate->WesternBlot DataAnalysis Data Analysis (IC50, Protein Levels) ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A general workflow for evaluating the biological activity of a test compound in a cell-based assay.

Logical Troubleshooting Flowchart for Solubility Issues

Troubleshooting_Flowchart Start Precipitation Observed in Assay CheckStock Is the stock solution clear? Start->CheckStock RedissolveStock Attempt to redissolve stock (sonicate/warm). Successful? CheckStock->RedissolveStock No CheckFinalConc Is the final assay concentration too high? CheckStock->CheckFinalConc Yes LowerStockConc Lower stock concentration or change solvent. RedissolveStock->LowerStockConc No RedissolveStock->CheckFinalConc Yes LowerFinalConc Lower the final concentration. CheckFinalConc->LowerFinalConc Yes CheckDilution Is precipitation occurring during dilution? CheckFinalConc->CheckDilution No Success Problem Resolved LowerFinalConc->Success SerialDilution Use serial dilution in assay buffer. CheckDilution->SerialDilution Yes ConsiderExcipients Consider using solubilizing agents (e.g., cyclodextrins). CheckDilution->ConsiderExcipients No SerialDilution->Success ConsiderExcipients->Success

Caption: A logical flowchart for troubleshooting compound precipitation in biological assays.

References

Technical Support Center: Overcoming Resistance to Tetrahydroquinoline-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydroquinoline-based anticancer agents.

Frequently Asked Questions (FAQs)

Q1: My tetrahydroquinoline-based compound is showing decreased efficacy in my cancer cell line over time. What is the likely cause?

A1: The most common reason for a decrease in efficacy is the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[1] Other potential mechanisms include alterations in the drug's molecular target or the activation of pro-survival signaling pathways.[1]

Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can assess P-gp overexpression through several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) cell line.

  • Immunofluorescence: This method can be used to visualize the localization and expression level of P-gp on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.

Q3: What are some initial strategies to overcome P-gp-mediated resistance to my tetrahydroquinoline-based drug?

A3: A common initial strategy is to use your tetrahydroquinoline-based drug in combination with a known P-gp inhibitor, such as verapamil. This can help restore the intracellular concentration of your drug and its cytotoxic effects. Additionally, the synthesis of novel tetrahydroquinoline derivatives designed to evade or inhibit P-gp has shown promise.

Q4: Can autophagy be a factor in the resistance of cancer cells to tetrahydroquinoline-based drugs?

A4: Yes, autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy. Some quinoline-based drugs, like chloroquine and its analogs, are known autophagy inhibitors. If your tetrahydroquinoline compound is not an autophagy inhibitor itself, resistance could be mediated by the upregulation of autophagy.[1] In such cases, co-treatment with an autophagy inhibitor could enhance your drug's efficacy.[1]

Q5: My tetrahydroquinoline-based compound induces apoptosis in sensitive cells, but this response is diminished in resistant cells. What pathways might be involved?

A5: Resistant cells often develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in signaling pathways that regulate cell survival, such as the PI3K/Akt/mTOR pathway. Investigating the expression and phosphorylation status of key proteins in these pathways in your sensitive versus resistant cell lines can provide valuable insights.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a novel tetrahydroquinoline derivative in a resistant cell line.
Potential Cause Suggested Solution
Cell Line Instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost.
Inconsistent Drug Concentration The drug may be degrading or precipitating in the culture medium. Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary.
Variations in Cell Seeding Density Cell density can affect drug sensitivity. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Contamination Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination.
Problem 2: A combination therapy of a tetrahydroquinoline-based drug and a P-gp inhibitor is not effective in reversing resistance.
Potential Cause Suggested Solution
P-gp is Not the Primary Resistance Mechanism Other ABC transporters (e.g., MRP1, ABCG2) may be responsible for drug efflux. Screen for the expression of other relevant ABC transporters. Test inhibitors specific to these transporters if they are found to be overexpressed.
Alternative Resistance Mechanisms The resistance may be due to target mutation or other non-efflux-based mechanisms. Sequence the target protein in the resistant cell line to check for mutations. Analyze key survival pathways (e.g., PI3K/Akt/mTOR) for alterations.
Suboptimal Inhibitor Concentration The concentration of the P-gp inhibitor may be too low to be effective. Perform a dose-response experiment with the inhibitor alone to determine its optimal non-toxic concentration.

Data Presentation

Table 1: Representative IC50 Values of Tetrahydroquinoline Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
Compound 10e A549Lung Cancer0.033 ± 0.003
Compound 10h MCF-7Breast Cancer0.087 ± 0.007
Compound 10d A549Lung Cancer0.062 ± 0.01
Compound 10d MCF-7Breast Cancer0.58 ± 0.11
Compound 10d MDA-MB-231Breast Cancer1.003 ± 0.008
Pyrazolo derivative 75 MCF-7Breast Cancer15.16
Pyrazolo derivative 75 HepG-2Liver Cancer18.74
Pyrazolo derivative 75 A549Lung Cancer18.68

Data is compiled from multiple sources for illustrative purposes.[2][3]

Table 2: Illustrative Example of Fold-Resistance Calculation
Cell LineDrugIC50 (nM)Fold-Resistance (Resistant IC50 / Sensitive IC50)
Parental (Sensitive) Paclitaxel1.1-
Resistant Paclitaxel164.6149.6

This table provides a representative example of how to calculate fold-resistance.

Table 3: Example of Combination Index (CI) for Synergy Analysis
Drug CombinationEffect Level (ED50)Combination Index (CI)Interpretation
Doxorubicin + Gamitrinib ED50< 0.9Synergism
TTX + Doxorubicin ED500.057 - 0.285Strong to Very Strong Synergism

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4] Note: TTX is 1,3,6-trihydroxy-4,5,7-trichloroxanthone.[4]

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline-based compound in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.

Western Blot for P-glycoprotein (P-gp) Expression
  • Sample Preparation: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Rhodamine 123 Efflux Assay for P-gp Function
  • Cell Preparation: Harvest and resuspend cells to a concentration of 1x10^6 cells/mL in culture medium.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.

  • Efflux: Wash the cells and resuspend in fresh medium with or without a P-gp inhibitor (e.g., verapamil). Incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of the resistant cells with and without the P-gp inhibitor to that of the sensitive cells. A significant increase in fluorescence in the presence of the inhibitor indicates P-gp-mediated efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Potential Solutions Problem Decreased Efficacy of Tetrahydroquinoline Compound IC50 Confirm Resistance (IC50 Shift) Problem->IC50 Western Assess P-gp Expression (Western Blot) IC50->Western Efflux Measure P-gp Activity (Rhodamine 123 Assay) IC50->Efflux Signaling Analyze Survival Pathways (e.g., PI3K/Akt/mTOR) IC50->Signaling Combination Combination Therapy (e.g., with P-gp inhibitor) Western->Combination Efflux->Combination Alternative Alternative Strategies (e.g., Autophagy Inhibition) Signaling->Alternative Synergy Test for Synergy (Combination Index) Combination->Synergy PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug Tetrahydroquinoline Compound Drug->PI3K Inhibition? Drug->Akt Inhibition? Drug->mTORC1 Inhibition?

References

Optimizing dosage and incubation times for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize dosage and incubation times in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal cell seeding density for my cytotoxicity assay?

A1: Determining the optimal cell seeding density is a critical first step for reliable and reproducible results.[1][2][3] The ideal density ensures that cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.

  • Recommendation: Perform a cell growth curve experiment. Seed cells at various densities (e.g., ranging from 1,000 to 100,000 cells/well in a 96-well plate) and monitor their proliferation over several days using your chosen viability assay.[1] The optimal seeding density is the one that allows for logarithmic growth for the entire duration of your planned experiment (e.g., 24, 48, or 72 hours) without reaching confluency, which can inhibit growth and affect cell health.[4]

Q2: What is the ideal range of concentrations to test for my compound?

A2: The effective concentration range of a cytotoxic compound can vary significantly depending on the compound itself and the cell line used.[2]

  • Recommendation: Start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to millimolar), to identify a preliminary effective range. A common starting point is a series of 10-fold dilutions. Once an effective range is identified, a narrower, more refined set of concentrations (e.g., 2-fold dilutions) can be used to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).

Q3: How long should I incubate my cells with the test compound?

A3: The optimal incubation time depends on the mechanism of action of the compound and the doubling time of the cell line.[2][5] Some compounds induce rapid cytotoxic effects, while others may require longer exposure to impact cell viability.[4]

  • Recommendation: Conduct a time-course experiment. Treat cells with a fixed, mid-range concentration of your compound and measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[4][5] This will reveal the time-dependent nature of the compound's effect and help you select the most appropriate endpoint for your assay. For many standard assays, incubation times of 24 to 72 hours are common.[5]

Q4: My results are highly variable between replicate wells. What could be the cause?

A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[6][7]

  • Troubleshooting Steps:

    • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cells from settling.[7]

    • Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique. Avoid forceful pipetting, which can damage cells.[7]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the medium and the test compound.[2] To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium and use only the inner wells for your experimental samples.[2]

Q5: The negative control (untreated cells) shows low viability. What should I do?

A5: Low viability in the negative control suggests a problem with your cell culture conditions or the assay procedure itself.

  • Troubleshooting Steps:

    • Cell Health: Ensure your cells are healthy and free from contamination before starting the experiment.[7] Check for signs of stress or infection under a microscope.

    • Reagent Toxicity: Some assay reagents, like MTT, can be toxic to cells, especially with prolonged incubation.[8][9] Optimize the incubation time with the reagent to be long enough for signal development but short enough to avoid toxicity.[8]

    • Solvent Toxicity: If your test compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to the cells.[2] Always include a vehicle control (cells treated with the solvent alone) to assess solvent-induced cytotoxicity.[2]

Troubleshooting Guides

Table 1: Common Issues in Cytotoxicity Assays and Troubleshooting Solutions
IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Reagent instability or contamination.- Interference from media components (e.g., phenol red).[9]- Direct reduction of assay reagent by the test compound.[2]- Prepare fresh reagents.- Use phenol red-free medium if interference is suspected.- Include a cell-free control with the compound and assay reagent to check for direct chemical interaction.[2]
Low Signal or Poor Sensitivity - Insufficient cell number.- Short incubation time with the test compound or assay reagent.- Low metabolic activity of the cell line.- Increase the initial cell seeding density.- Optimize and potentially increase the incubation time.[8]- Choose a more sensitive assay, such as an ATP-based luminescence assay.[10]
Inconsistent IC50 Values - Variation in cell passage number or health.- Inconsistent incubation times.- Compound instability in culture medium.- Use cells within a consistent and low passage number range.- Strictly adhere to optimized incubation times.- Assess the stability of your compound in the culture medium over the experiment's duration.
"Edge Effect" - Evaporation from wells on the plate periphery.[2]- Do not use the outer wells for experimental samples. Fill them with sterile PBS or media instead.[2][7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[11]

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the amount of LDH released from cells with damaged membranes.[9][11]

Materials:

  • 96-well plate

  • Cell line of interest

  • Complete culture medium

  • Test compound

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Incubation: Incubate the plate for the determined exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[11] Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[11]

Visualizations

experimental_workflow General Workflow for Optimizing Cytotoxicity Assays cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization start Start cell_culture Maintain Healthy Cell Culture start->cell_culture determine_density Determine Optimal Seeding Density cell_culture->determine_density seed_cells Seed Cells at Optimal Density determine_density->seed_cells treat_compound Treat with Compound (Dose-Response & Time-Course) seed_cells->treat_compound incubate Incubate for Determined Time treat_compound->incubate add_reagent Add Assay Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (Calculate % Viability/Cytotoxicity) read_plate->analyze_data troubleshoot Troubleshoot? analyze_data->troubleshoot optimize Refine Dose/Incubation Time troubleshoot->optimize Yes end End troubleshoot->end No optimize->seed_cells

Caption: Workflow for optimizing cytotoxicity assay parameters.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Evaluate Pipetting Technique check_seeding->check_pipetting OK solution_seeding Re-optimize Seeding Density & Ensure Homogenous Suspension check_seeding->solution_seeding Issue Found check_edge_effect Assess for Edge Effects check_pipetting->check_edge_effect OK solution_pipetting Calibrate Pipettes & Practice Consistent Technique check_pipetting->solution_pipetting Issue Found check_controls Examine Control Wells (Negative & Vehicle) check_edge_effect->check_controls OK solution_edge_effect Use Inner Wells Only; Fill Outer Wells with PBS check_edge_effect->solution_edge_effect Issue Found solution_controls Check for Cell Contamination, Reagent or Solvent Toxicity check_controls->solution_controls Issue Found repeat_assay Repeat Assay with Optimized Parameters check_controls->repeat_assay OK solution_seeding->repeat_assay solution_pipetting->repeat_assay solution_edge_effect->repeat_assay solution_controls->repeat_assay

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Minimizing off-target effects of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific compound 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is limited. This guide is based on published data for the broader class of tetrahydroquinoline, tetrahydroquinolinone, and quinolone-dione derivatives. The potential off-target effects and methodologies described are extrapolated from these related compounds and should be considered as a general framework for investigation.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities and potential on-targets for the tetrahydroquinoline-dione scaffold?

The tetrahydroquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The most frequently reported activity is anticancer or cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Some derivatives have been designed as inhibitors of specific enzymes, such as Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2), and mTOR.[2][6] Therefore, the intended "on-target" effect is often the inhibition of cell proliferation in cancer models.

Q2: What are the likely or potential off-target effects of this class of compounds?

Based on studies of related tetrahydroquinolinones, potential off-target effects can be broadly categorized:

  • Induction of Oxidative Stress: Several studies report that the cytotoxicity of tetrahydroquinoline derivatives is mediated by the generation of intracellular Reactive Oxygen Species (ROS).[3][4][7][8] This can lead to non-specific cell death and toxicity in both target and non-target cells.

  • Kinase Inhibition: The PI3K/AKT/mTOR signaling pathway has been identified as a target for some tetrahydroquinolinones.[3][4][8] Given the structural similarities between kinase ATP-binding sites, there is a potential for off-target inhibition of other kinases.

  • General Cytotoxicity: At higher concentrations, these compounds can exhibit broad cytotoxicity that is not specific to a particular cell line or target, a common characteristic of many small molecule inhibitors.[1]

Q3: What are the essential control experiments to include when working with a novel tetrahydroquinoline-dione derivative?

To differentiate on-target from off-target effects, the following controls are crucial:

  • Vehicle Control: Always include a control group treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental groups.

  • Non-Target Cell Line: Test the compound's cytotoxicity on a non-cancerous, healthy cell line (e.g., HEK293, VERO) to determine its therapeutic window and general toxicity.[1][2]

  • Inactive Structural Analog: If available, use a closely related but biologically inactive version of the compound to ensure the observed phenotype is not due to non-specific chemical properties.

  • Positive Control: Use a known inhibitor of the intended target pathway to benchmark the effects of your compound.

Troubleshooting Guide

Problem: High cytotoxicity is observed in both target and control (non-cancerous) cell lines.

Possible Cause Troubleshooting Step
General oxidative stress Measure intracellular ROS levels using a fluorescent probe like DCFDA. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cytotoxic effect.
Broad off-target kinase inhibition Perform a kinase profiling assay to screen for activity against a panel of common kinases.
Compound aggregation or poor solubility Visually inspect the culture medium for precipitation. Determine the compound's kinetic solubility in the experimental medium.
Impure compound Verify the purity of the compound batch using HPLC and confirm its identity with mass spectrometry and NMR.

Problem: Experimental results are inconsistent between replicates or experiments.

Possible Cause Troubleshooting Step
Compound instability in media Assess the compound's stability over the experiment's time course by incubating it in culture media and analyzing its concentration at different time points via HPLC.
Cell culture variability Ensure cell passages are low and that cells are seeded at a consistent density. Regularly test for mycoplasma contamination.
Inconsistent compound preparation Prepare fresh stock solutions frequently. Ensure complete dissolution in the solvent before diluting into the culture medium.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of various tetrahydroquinoline derivatives from published studies. This data can serve as a reference point for new compounds based on this scaffold.

Compound ClassCell LineReported IC₅₀ (µM)Reference
Tetrahydroquinolinone DerivativesHCT-116 (Colon Cancer)~13[1]
Tetrahydroquinolinone DerivativesA549 (Lung Cancer)> 50 (for most derivatives)[1]
Morpholine-Substituted THQA549 (Lung Cancer)0.033 - 0.062[2]
Morpholine-Substituted THQMCF-7 (Breast Cancer)0.087 - 0.58[2]
3,4-Diaryl-THQH460 (Lung Carcinoma)4.9[5]
3,4-Diaryl-THQA-431 (Skin Carcinoma)2.0[5]
3,4-Diaryl-THQHT-29 (Colon Adenocarcinoma)4.4[5]
4-Trifluoromethyl Substituted THQSNB19 (Glioblastoma)38.3[7]
4-Trifluoromethyl Substituted THQLN229 (Glioblastoma)40.6[7]

Visualized Workflows and Pathways

G cluster_0 Workflow: Investigating Unexpected Cytotoxicity A Observe High Cytotoxicity in Non-Target Cells B 1. Assess Compound Purity & Solubility A->B C 2. Measure Intracellular ROS Production B->C D ROS Levels Elevated? C->D E Antioxidant Rescue Experiment (e.g., with NAC) D->E Yes F 3. Perform Broad-Spectrum Kinase Screen D->F No I Conclude Non-Specific Oxidative Stress E->I G Off-Target Kinase(s) Identified? F->G H Validate with Specific Kinase Assay or Cellular Target Engagement Assay G->H Yes K Re-evaluate On-Target Hypothesis G->K No J Conclude Specific Off-Target Kinase Activity H->J

Caption: Workflow for troubleshooting and identifying the cause of off-target cytotoxicity.

G cluster_1 Hypothesized Off-Target Pathway: PI3K/AKT/mTOR Compound Tetrahydroquinoline Derivative PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/AKT/mTOR pathway, a potential off-target for this compound class.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • 96-well flat-bottom sterile plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline-dione in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include "vehicle control" wells (medium with DMSO) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible in the vehicle control wells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS.

Materials:

  • 96-well black, clear-bottom sterile plates

  • Cell line of interest

  • Complete culture medium

  • DCFDA (or H₂DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Test compound and positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well black plate at an appropriate density and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of medium containing 5-10 µM DCFDA to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Compound Treatment: Wash the cells once with warm PBS to remove excess probe. Add 100 µL of medium containing the desired concentrations of the tetrahydroquinoline-dione. Include vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Incubation: Incubate for the desired time period (e.g., 1, 6, or 24 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-change in ROS production.

References

Technical Support Center: Refining Molecular Docking for Tetrahydroquinoline-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of tetrahydroquinoline-2,5-dione analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in docking tetrahydroquinoline-2,5-dione analogs?

A1: The main challenges include the inherent flexibility of the tetrahydroquinoline ring system, the potential for multiple tautomeric and ionization states of the dione moiety, and accurately modeling the hydrogen bonding and potential covalent interactions within the target protein's binding site. Proper ligand preparation, including correct protonation and enumeration of stereoisomers, is critical to obtaining meaningful results.

Q2: Which protein targets are commonly studied with this class of compounds?

A2: Tetrahydroquinoline-2,5-dione analogs and related quinoline derivatives have shown promise as inhibitors of various protein kinases involved in cancer signaling.[1][2] Key targets include PI3K (phosphatidylinositol-3-kinase), Akt (Protein Kinase B), mTOR (mammalian target of rapamycin), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[3][4]

Q3: How can I validate my docking protocol for these analogs?

A3: Validation can be achieved through several methods. A primary technique is to re-dock a co-crystallized ligand into the target protein's active site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a good result. If a co-crystallized structure is unavailable, cross-docking with known active and inactive compounds can help assess the protocol's ability to distinguish binders from non-binders. Further validation can be obtained through molecular dynamics (MD) simulations to assess the stability of the docked pose over time.

Q4: What scoring functions are most suitable for this class of compounds?

A4: The choice of scoring function can significantly impact docking results. It is advisable to use multiple scoring functions to build consensus and increase confidence in the predicted binding modes. For kinase inhibitors, scoring functions that accurately model hydrogen bonds and hydrophobic interactions are particularly important. If available, scoring functions specifically trained on kinase-ligand complexes may provide more reliable rankings.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High RMSD in re-docking of a known ligand Incorrect protonation state of the ligand or protein active site residues.Carefully check and adjust the protonation states of ionizable residues in the active site and on the ligand using tools like H++ or PROPKA. Consider the pH of the biological system.
Inaccurate definition of the binding site or grid box.Ensure the grid box fully encompasses the binding site and is centered correctly on the co-crystallized ligand's position. A slightly larger grid box may be necessary to accommodate conformational changes.
Inappropriate handling of water molecules.Active site water molecules can play a crucial role in ligand binding. Experiment with retaining crystallographic water molecules that mediate protein-ligand interactions and assess their impact on the docking results.
Poor correlation between docking scores and experimental activity (IC50 values) The scoring function may not be appropriate for the target or ligand series.Use multiple docking programs with different scoring functions (e.g., AutoDock Vina, Glide, GOLD) and compare the rankings. Consider using consensus scoring to improve predictive accuracy.
Ligand preparation did not account for all relevant isomers or tautomers.Enumerate all possible stereoisomers, tautomers, and protonation states of your tetrahydroquinoline-2,5-dione analogs before docking. Dock the entire library of conformers to identify the most likely binding mode.
The target protein may undergo significant conformational changes upon ligand binding (induced fit).If significant flexibility is suspected, consider using flexible docking protocols where active site residues are allowed to move. Ensemble docking, using multiple protein conformations from molecular dynamics or NMR, can also account for receptor flexibility.
Docked poses show unrealistic interactions or steric clashes Insufficient energy minimization of the ligand or protein structure.Ensure both the ligand and protein structures are properly energy minimized before docking to remove any steric strain.
Incorrect assignment of atom types and charges.Use a reliable force field (e.g., AMBER, CHARMM) to assign appropriate atom types and partial charges to both the protein and the ligand.

Quantitative Data Summary

The following tables summarize in vitro biological data for tetrahydroquinoline and related quinazoline derivatives, which can be used as a reference for validating docking predictions.

Table 1: In Vitro Antiproliferative Activity of Tetrahydroquinolin-2(1H)-one Derivatives

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
20d 1.83 ± 0.052.01 ± 0.093.45 ± 0.11
Cisplatin (reference) 14.6 ± 1.01--

Data sourced from a study on human colon cancer (HCT-116), human breast cancer (MCF-7), and human non-small cell lung cancer (A-549) cell lines.[3]

Table 2: Kinase Inhibitory Activity of Dithiolo[3,4-c]quinoline Derivatives

CompoundJAK3 IC50 (µM)NPM1-ALK IC50 (µM)cRAF[Y340D][Y341D] IC50 (µM)
2a 0.360.54-
2b 0.380.25-
2c 0.41-0.78
2q 0.46-5.34
Sorafenib (reference) 0.780.431.95

Data from an in vitro kinase inhibition assay.[1][5]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the tetrahydroquinoline-2,5-dione analogs on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.1 to 100 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

2. In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of the compounds against specific protein kinases (e.g., VEGFR-2, PI3K).

  • Reagents: Recombinant human kinase, appropriate substrate, ATP, and test compounds are required.

  • Reaction Setup: The kinase reaction is initiated by mixing the kinase, substrate, and test compound at various concentrations in a reaction buffer.

  • ATP Addition: The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Molecular_Docking_Workflow Figure 1. General Workflow for Molecular Docking and Validation cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation P Protein Preparation (Add Hydrogens, Assign Charges) D Molecular Docking (Grid Generation, Conformational Search, Scoring) P->D L Ligand Preparation (2D to 3D, Enumerate Isomers, Assign Charges) L->D PA Pose Analysis (Binding Mode, Interactions) D->PA VS Virtual Screening (Rank Compounds) PA->VS MD MD Simulation (Pose Stability) PA->MD EV Experimental Validation (IC50 Determination) VS->EV

Caption: Figure 1. General Workflow for Molecular Docking and Validation

PI3K_AKT_mTOR_Pathway Figure 2. PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR-2 PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Analog Tetrahydroquinoline- 2,5-dione Analog Analog->PI3K Inhibition Analog->AKT Inhibition Analog->mTORC1 Inhibition

Caption: Figure 2. PI3K/AKT/mTOR Signaling Pathway

References

Validation & Comparative

Validating the Anticancer Potential of Tetrahydroquinoline Derivatives Across Multiple Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of novel tetrahydroquinoline derivatives, with a focus on 2-oxo-tetrahydroquinoline scaffolds. The data presented herein, supported by detailed experimental protocols, aims to objectively assess the therapeutic potential of this class of compounds against various cancer cell lines and benchmark their performance against established chemotherapeutic agents.

Comparative Cytotoxicity Analysis

The antiproliferative effects of various 2-oxo-tetrahydroquinoline derivatives were evaluated against a panel of human cancer cell lines, including lung (A549), colon (HCT-116), breast (MCF-7), and liver (HepG2). The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined for each derivative and compared with the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)
Tetrahydroquinolinone Compound 4a ¹HCT-116 (Colon)~135-FUNot specified in study
A549 (Lung)11.33 ± 0.675-FUNot specified in study
Pyrazolo-quinoline Compound 15 ²MCF-7 (Breast)15.165-FU8.91
HepG2 (Liver)18.745-FU3.24
A549 (Lung)18.685-FU4.40
2-oxo-quinoline APA Compound 5b ³HepG2 (Liver)9.995-FU31.98
NCI-H460 (Lung)38.965-FU45.44
SK-OV-3 (Ovarian)>505-FU26.34

¹Data for 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one[1] ²Data for a pyrazolo[3,4-b]quinoline derivative[2] ³Data for a 2-oxo-quinoline α-aminophosphonate derivative[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivatives or comparator drugs for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours. Both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are quantified based on their fluorescence signals:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

  • Cell Treatment and Fixation: Cells are treated with the test compounds for a specified duration. After treatment, cells are harvested and fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained by PI.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins to elucidate the mechanism of action of the test compounds.

  • Protein Extraction: Following treatment with the tetrahydroquinoline derivatives, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total AKT, phosphorylated AKT, total mTOR, phosphorylated mTOR). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Anticancer Activity Evaluation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies start Cancer Cell Lines (A549, HCT-116, MCF-7, HepG2) treatment Treatment with Tetrahydroquinoline Derivatives start->treatment viability Cell Viability (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Signaling Pathways) ic50->western_blot PI3K_AKT_mTOR_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ Tetrahydroquinoline Derivative (e.g., 20d) THQ->PI3K Inhibits

References

Comparative Analysis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione and Other Quinolone Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the comparative anticancer properties, mechanisms of action, and experimental data of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione and other notable quinolone-based anticancer agents.

Introduction

The quinolone scaffold has long been a cornerstone in the development of antibacterial agents. More recently, its derivatives have garnered significant attention for their potential as potent anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, most notably through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This guide provides a comparative study of this compound and other key quinolone anticancer agents, supported by available experimental data to inform further research and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide draws comparisons with structurally related tetrahydroquinoline and quinolone-dione derivatives to provide a valuable reference.

Mechanism of Action: Targeting Topoisomerase II and Inducing Apoptosis

The primary anticancer mechanism of many quinolone derivatives is the inhibition of topoisomerase II.[1][2] These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation.[3] By stabilizing the transient DNA double-strand breaks created by topoisomerase II, quinolone agents prevent the re-ligation of the DNA strands.[2][4] This leads to an accumulation of DNA damage, which subsequently triggers cell cycle arrest and programmed cell death, or apoptosis.

The apoptotic cascade initiated by quinolone-induced DNA damage typically involves both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is activated by cellular stress and leads to the release of cytochrome c from the mitochondria, forming an apoptosome complex that activates caspase-9 and subsequently the executioner caspase-3.[5][6] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which can also activate caspase-3.[7][8]

Some quinolone derivatives have also been shown to affect other signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][9][10]

Comparative Anticancer Activity

Compound/DrugCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Glioblastoma A-172259.3 (72h)[11]
Human non-small cell lung cancer A549~402 (as 133.3 µg/ml)[12]
Human hepatocellular carcinoma HepG2~182 (as 60.5 µg/ml)[12]
Colon cancer HCT-1160.87[13]
Breast cancer MCF71.21[13]
Ciprofloxacin Chalcone Hybrid Hepatocellular carcinoma HepG25.6 (48h)[14]
Breast cancer MCF711.5 (48h)[14]
Moxifloxacin Triple-negative breast cancer MDA-MB-231180 (48h)[15]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one Colon cancer HCT-116~13[16]
Lung cancer A549~13[16]
3,4-diaryl-1,2,3,4-tetrahydroquinoline derivative (3c) Lung carcinoma H4604.9 ± 0.7[17][18]
Skin carcinoma A-4312.0 ± 0.9[17][18]
Colon adenocarcinoma HT-294.4 ± 1.3[17][18]
Etoposide (Topoisomerase II Inhibitor) Topoisomerase II inhibition59.2[4]
Hepatocellular carcinoma HepG230.16[4]
Human ovarian cancer 1A90.15[19]
Small-cell lung cancer (sensitive lines)Median: 2.06[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the anticancer activity of quinolone agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the complex biological processes involved.

Topoisomerase_II_Inhibition Quinolone Quinolone Agent Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Quinolone->Cleavage_Complex Stabilizes TopoII Topoisomerase II TopoII->Cleavage_Complex DNA DNA DNA->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest

Caption: Mechanism of Topoisomerase II inhibition by quinolone agents.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 DNA_Damage DNA Damage (from Quinolone) Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 activation Caspase9->Caspase3 Apoptosome->Caspase9 Apoptosis_Execution Apoptosis Execution Caspase3->Apoptosis_Execution

Caption: Extrinsic and intrinsic pathways of apoptosis.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (serial dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cell viability assay.

Conclusion

Quinolone-based compounds represent a promising class of anticancer agents, with their primary mechanism of action involving the inhibition of topoisomerase II and subsequent induction of apoptosis. While specific experimental data for this compound remains to be fully elucidated in the public domain, the analysis of structurally similar tetrahydroquinoline derivatives suggests that this scaffold holds potential for potent anticancer activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its therapeutic potential. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery and development.

References

Comparative Efficacy of Tetrahydroquinoline-dione and its Aza-Analogue in Cancer Cell Lines: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione derivatives and their corresponding aza-analogues, 3,4,7,8-Tetrahydroquinazoline-2,5(1H,6H)-diones.

This guide provides a comparative overview of the in vitro efficacy of N-substituted 4-hydroxy-7,8-dihydroquinoline-2,5(1H,6H)-dione and its aza-analogue, 3,4,7,8-tetrahydroquinazoline-2,5-(1H,6H)-dione, against various cancer cell lines. The data presented is compiled from independent research articles and offers a side-by-side look at their cytotoxic activities.

Data Presentation: Comparative Cytotoxicity (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity of 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione Derivatives [1][2]

Compound IDCancer Cell LineIC50 (µM)
3a (R=H, R'=Phenyl)HCT116 (Colon)148.3
A549 (Lung)155.7
PC3 (Prostate)167.2
MCF-7 (Breast)189.0
3g (R=CH3, R'=p-tolyl)HCT116 (Colon)28.5
A549 (Lung)33.4
PC3 (Prostate)37.1
MCF-7 (Breast)42.6

Table 2: Cytotoxicity of 3,4,7,8-Tetrahydroquinazoline-2,5-(1H,6H)-dione Derivatives

Compound IDCancer Cell LineIC50 (µM)
4h (Aryl = 4-chlorophenyl)MCF-7 (Breast)Not explicitly stated, but described as the most potent compound with moderate cytotoxicity.
Other derivativesMCF-7 (Breast)Showed moderate cytotoxicity.

Note: The data for the two classes of compounds are from separate studies. A direct, head-to-head comparison under identical experimental conditions has not been reported in the reviewed literature. The comparison provided here is indirect and should be interpreted with caution.

Experimental Protocols

The cytotoxicity data for both the tetrahydroquinoline-dione and its aza-analogue were primarily obtained using the MTT assay.

MTT Assay Protocol for Cytotoxicity Evaluation [3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116, A549, PC3, MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives or their aza-analogues) and incubated for a specified period, typically 72 hours.[5]

  • MTT Reagent Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3 to 4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble, yellow MTT into insoluble, purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.

Visualizations

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates a generalized workflow for comparing the in vitro cytotoxicity of the two compound classes.

G cluster_compounds Test Compounds cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis & Comparison Compound_A 3,4,7,8-Tetrahydroquinoline- 2,5(1H,6H)-dione Derivatives Treatment Treat cells with varying concentrations of Compounds A & B Compound_B Aza-Analogue: 3,4,7,8-Tetrahydroquinazoline- 2,5(1H,6H)-dione Derivatives Cell_Seeding Seed Cancer Cell Lines (e.g., MCF-7) in 96-well plates Incubation_1 Incubate for 24h (Cell Adhesion) Cell_Seeding->Incubation_1 Incubation_1->Treatment Incubation_2 Incubate for 72h Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h MTT_Addition->Incubation_3 Formazan_Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Viability_Calculation Calculate % Cell Viability Absorbance_Measurement->Viability_Calculation IC50_Determination Determine IC50 values Viability_Calculation->IC50_Determination Comparison Compare Efficacy of Compound A vs. Compound B IC50_Determination->Comparison

Caption: Generalized workflow for comparing the cytotoxicity of the two compound classes.

Conceptual Signaling Pathway Inhibition

While specific signaling pathways were not detailed in the initial comparative search, many quinoline and quinazoline derivatives are known to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->RTK Compounds Tetrahydroquinoline-dione & Aza-Analogue Compounds->PI3K Inhibition

Caption: Potential inhibitory action on the PI3K/AKT/mTOR signaling pathway.

References

Comparative Analysis of Substituted Tetrahydroquinoline-diones and Related Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationships (SAR) of substituted tetrahydroquinoline-diones and related tetrahydroquinoline derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies specifically on the tetrahydroquinoline-2,5-dione scaffold, this guide incorporates data from closely related analogs to provide a broader understanding of the pharmacophore.

This guide synthesizes findings from multiple studies, presenting quantitative data on the cytotoxic effects of various substituted tetrahydroquinolines against several cancer cell lines. Detailed experimental protocols for the key bioassays are provided to ensure reproducibility and facilitate comparative analysis. Additionally, a representative signaling pathway implicated in the mechanism of action of these compounds is visualized.

Structure-Activity Relationship (SAR) Data

The anticancer activity of substituted tetrahydroquinolines is significantly influenced by the nature and position of substituents on the heterocyclic and appended aryl rings. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various tetrahydroquinoline derivatives against different human cancer cell lines.

Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines

A study by El-Sayed et al. investigated a series of novel tetrahydroquinoline derivatives, with compound 15 (a pyrazolo[3,4-b]quinoline derivative) emerging as a potent anticancer agent.[1] The cytotoxicity of these compounds was evaluated using the Sulforhodamine B (SRB) assay.[1]

CompoundMCF-7 (Breast) IC₅₀ (µM)HepG-2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
10 >100>100>100
13 >100>100>100
15 18.7415.1618.68
16 >100>100>100
5-FU (control) 3.248.914.40

Data extracted from El-Sayed, et al. (2021).[1]

8-Phenyltetrahydroquinolinone Derivatives

Maciejewska et al. synthesized a series of 8-phenyltetrahydroquinolinone derivatives and evaluated their cytotoxicity using the MTT assay. Compound 4a demonstrated significant activity against colon and lung cancer cell lines.[2]

CompoundHCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)
4a ~1311.33 ± 0.67>50
4b >50>50>50
4c >50>50>50
4d >50>50>50
4e >50>50>50
5 ~13>50>50
6 >5040.18 ± 0.94>50
5-FU (control) Not ReportedNot ReportedNot Reported
ETP (control) Not ReportedNot ReportedNot Reported

Data are expressed as the mean ± SD (µM) from three independent experiments.[2]

2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

A study on substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines revealed that lipophilicity plays a role in their cytotoxic effects, with the more lipophilic aromatic quinolines generally showing better activity than the partially saturated tetrahydroquinolines.[3]

CompoundHeLa (Cervical) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)
Quinoline 11 Not Reported34.34
Quinoline 12 Not Reported31.37
Quinoline 13 8.3Not Reported
Tetrahydroquinoline 18 13.15Not Reported

Data extracted from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure the reproducibility of the findings.

Sulforhodamine B (SRB) Assay Protocol

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, A549)[1]

  • Complete culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1.0, 10.0, and 100 µM) and incubate for a specified period (e.g., 48 hours).[1]

  • Cell Fixation: Gently layer cold 10% TCA on top of the medium and incubate for 1 hour at 4°C. Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)[2]

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.[2]

  • Compound Treatment: Treat the cells with a range of compound concentrations (e.g., 0–50 µM) for 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Signaling Pathway and Experimental Workflow

Some tetrahydroquinolinone derivatives have been shown to induce apoptosis and cell cycle arrest. For instance, compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) has been reported to induce oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway.[4] While this is not a tetrahydroquinoline-2,5-dione, it provides a plausible mechanism of action for related compounds.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway THQD Tetrahydroquinoline-dione Analog ROS ↑ Reactive Oxygen Species (ROS) THQD->ROS Autophagy Autophagy THQD->Autophagy PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Autophagy Inhibition CellSurvival Cell Proliferation & Survival mTOR->CellSurvival Apoptosis Apoptosis Autophagy->Apoptosis

Caption: PI3K/AKT/mTOR pathway modulation by tetrahydroquinoline analogs.

General Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow Synthesis Synthesis of Tetrahydroquinoline Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization CytotoxicityAssay In Vitro Cytotoxicity Screening (MTT or SRB Assay) Characterization->CytotoxicityAssay CellCulture Cancer Cell Line Culture CellCulture->CytotoxicityAssay IC50 IC50 Value Determination CytotoxicityAssay->IC50 LeadSelection Lead Compound Selection IC50->LeadSelection MechanismStudy Mechanism of Action Studies (Apoptosis, Cell Cycle) LeadSelection->MechanismStudy Signaling Signaling Pathway Analysis MechanismStudy->Signaling

Caption: Workflow for synthesis and anticancer evaluation.

References

Cross-validation of in silico predictions with in vitro results for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Introduction

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The dione functionality adds a unique electronic and structural dimension, making this class of compounds intriguing for drug discovery. This guide explores the cross-validation of computational (in silico) predictions with experimental (in vitro) results for analogs of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, primarily focusing on their potential as anticancer agents. By examining data from related compounds, we can infer potential activities and highlight the synergy between computational and experimental approaches in modern drug development.

In Silico Prediction of Biological Activity

Computational methods are instrumental in the early stages of drug discovery for predicting the biological activity, pharmacokinetics, and toxicity of novel compounds. For tetrahydroquinoline derivatives, several in silico techniques are commonly employed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential mechanisms of action. For instance, derivatives of tetrahydroquinolinone have been docked against the PI3K/AKT/mTOR signaling pathway proteins, which are frequently dysregulated in cancer.[1][2][3] The binding affinity and interactions observed in these simulations can guide the synthesis of more potent inhibitors.

ADME-Tox Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are critical for a compound's success as a drug. In silico models are used to predict these properties. For novel tetrahydroquinolines, studies have utilized tools like SwissADME to evaluate pharmacokinetic parameters such as blood-brain barrier permeability and gastrointestinal absorption.[4] Toxicity risks can also be flagged early in the discovery process.

cluster_in_silico In Silico Prediction Workflow compound_design Compound Design (e.g., Tetrahydroquinoline-2,5-dione core) virtual_screening Virtual Screening of Derivatives compound_design->virtual_screening molecular_docking Molecular Docking (e.g., against PI3K, mTOR) adme_tox ADME-Tox Prediction (e.g., SwissADME) molecular_docking->adme_tox lead_identification Lead Candidate Identification adme_tox->lead_identification virtual_screening->molecular_docking

Figure 1: A generalized workflow for the in silico prediction of bioactive tetrahydroquinoline derivatives.

In Vitro Biological Evaluation

Experimental validation is essential to confirm the predictions made by computational models. For tetrahydroquinoline-2,5-dione analogs, in vitro assays are primarily focused on evaluating their anticancer and antioxidant properties.

Anticancer Activity

The most common in vitro method to assess anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][6] Several studies have reported the IC50 values (the concentration required to inhibit 50% of cell growth) for various tetrahydroquinoline derivatives against a panel of human cancer cell lines.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4] These assays quantify the ability of a compound to neutralize free radicals.

Cross-Validation: Comparing Predictions with Experimental Data

The true value of in silico modeling lies in its ability to predict the outcomes of in vitro experiments. For tetrahydroquinoline derivatives, a strong correlation is often observed between computational predictions and experimental results.

Anticancer Activity Data for Tetrahydroquinoline-2,5-dione Analogs

The following table summarizes the in vitro anticancer activity of several 4-hydroxy-7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives, which are structurally related to the target compound.

Compound IDR GroupHCT116 IC50 (µM)A549 IC50 (µM)PC3 IC50 (µM)MCF-7 IC50 (µM)Reference
3d 4-Fluorophenyl>100>100>100>100[7]
3e 2-Methoxyphenyl85.3 ± 1.892.1 ± 2.1>10078.4 ± 1.5[7]
3j 2-Methoxyphenyl (7,7-dimethyl)65.2 ± 1.471.5 ± 1.688.9 ± 2.059.8 ± 1.2[7]

Table 1: In Vitro Anticancer Activity of 4-Hydroxy-7,8-dihydroquinoline-2,5(1H,6H)-dione Derivatives.[7]

In Vitro Cytotoxicity of Other Tetrahydroquinolinone Derivatives

The table below presents the cytotoxicity data for other related tetrahydroquinolinone derivatives against various cancer cell lines.

Compound IDDescriptionHCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Reference
20d (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate~13~13-[1][3]
10e Morpholine-substituted THQ-0.033 ± 0.0030.087 ± 0.007[5][6]

Table 2: In Vitro Cytotoxicity of Various Tetrahydroquinolinone Derivatives.

These results demonstrate that substitutions on the tetrahydroquinoline core significantly influence the anticancer activity. For instance, compound 10e , a morpholine-substituted derivative, showed potent activity against A549 and MCF-7 cells.[5][6] Such quantitative data is invaluable for refining in silico models and guiding the design of more effective analogs.

Experimental Protocols

General Procedure for MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.[5]

General Procedure for Molecular Docking
  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structure of the ligand is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the active site and to score the different binding poses.[1]

  • Analysis: The docking results are analyzed to identify the best binding pose and the key interactions between the ligand and the protein.

Signaling Pathway and Mechanism of Action

Several studies suggest that tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently implicated target.[1][3]

cluster_pathway PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K THQ->mTOR

Figure 2: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.

In silico docking studies have shown that these compounds can bind to the active sites of PI3K and mTOR, thereby inhibiting their activity.[1] This leads to the downregulation of downstream effectors, ultimately resulting in the suppression of cancer cell proliferation and survival.[3]

Conclusion

The cross-validation of in silico predictions with in vitro results is a powerful strategy in the development of novel therapeutic agents. While direct data for this compound is limited, the analysis of its structural analogs provides valuable insights into the potential of this chemical scaffold. The available evidence strongly suggests that tetrahydroquinoline-2,5-dione derivatives are promising candidates for anticancer drug discovery, likely acting through the inhibition of key signaling pathways such as PI3K/AKT/mTOR. Future research should focus on the synthesis and direct biological evaluation of this compound and its close analogs to validate these predictions and further explore their therapeutic potential. The integration of computational and experimental approaches will be paramount in accelerating the discovery and development of next-generation anticancer drugs based on the tetrahydroquinoline core.

References

Head-to-head comparison of different synthesis methods for tetrahydroquinoline-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a paramount objective. Tetrahydroquinoline-2,5-diones represent a significant class of compounds with potential applications in medicinal chemistry. This guide provides a head-to-head comparison of various synthetic strategies for accessing this core structure, presenting available experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method.

Comparative Analysis of Synthesis Methods

The synthesis of tetrahydroquinoline-2,5-diones can be approached through several methodologies, each with its own set of advantages and limitations. This comparison focuses on three distinct strategies: a one-pot condensation reaction, a two-step sequential synthesis, and a Hantzsch-type multicomponent reaction for a closely related derivative.

ParameterMethod 1: One-Pot CondensationMethod 2: Two-Step Sequential SynthesisMethod 3: Hantzsch-Type Multicomponent Reaction
Starting Materials 1,3-Cyclohexanedione, Acrylic Acid, Ammonium AcetateEthyl 2-cyanoacetate, Aromatic Aldehyde, 1,3-Cyclohexanedione (or derivative)Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate
Catalyst/Reagent None (thermal)Not specified in abstractγ-Alumina nanoparticles
Solvent None (neat reaction)Not specified in abstractSolvent-free
Reaction Time 5 hoursNot specified in abstract1-2 hours
Temperature 80 °CNot specified in abstract90 °C
Reported Yield Not explicitly provided[1]Moderate to excellentHigh (e.g., 92% for 4-chlorophenyl derivative)[2]
Number of Steps One-potTwoOne-pot, four-component

Method 1: One-Pot Condensation

This approach offers a straightforward and atom-economical route to 1,6,7,8-tetrahydroquinoline-2,5-dione from readily available starting materials. The reaction proceeds thermally without the need for a catalyst. However, the lack of a reported yield in the available literature is a significant drawback for quantitative assessment.

Method 2: Two-Step Sequential Synthesis

This method allows for the introduction of a substituent at the 4-position of the tetrahydroquinoline-2,5-dione core by utilizing an aromatic aldehyde. The abstract of the primary literature suggests that this two-step process can deliver products in "moderate to excellent" yields. Unfortunately, specific quantitative data and a detailed experimental protocol are not available in the public domain, limiting a direct comparison.

Method 3: Hantzsch-Type Multicomponent Reaction

While this method produces a polyhydroquinoline derivative (a 5-oxo-quinoline-3-carboxylic acid ethyl ester) rather than a simple tetrahydroquinoline-2,5-dione, it represents a highly efficient one-pot, four-component strategy. The use of γ-alumina nanoparticles as a catalyst and solvent-free conditions align with the principles of green chemistry. This method provides high yields in short reaction times, making it an attractive approach for generating highly functionalized quinoline scaffolds.

Experimental Protocols

Method 1: One-Pot Synthesis of 1,6,7,8-Tetrahydroquinoline-2,5-dione

  • Materials: 1,3-Cyclohexanedione, Acrylic Acid, Ammonium Acetate, Ethyl Acetate, Hexane, Anhydrous Sodium Sulfate, Distilled Water.

  • Procedure:

    • In a reaction vessel, combine 1,3-cyclohexanedione (1.0 eq), acrylic acid (1.2 eq), and ammonium acetate (1.2 eq).

    • Heat the mixture with stirring at 80 °C for 5 hours under a nitrogen atmosphere.

    • After cooling to room temperature, dilute the mixture with distilled water.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system.

Method 3: Hantzsch-Type Synthesis of 2,7,7-Trimethyl-5-oxo-4-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester [2]

  • Materials: 4-Chlorobenzaldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate, γ-Alumina nanoparticles.

  • Procedure:

    • In a round-bottom flask, mix 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.5 mmol), and γ-alumina nanoparticles (specified amount).

    • Heat the mixture at 90 °C under solvent-free conditions for the specified time (typically 1-2 hours), monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and add dichloromethane.

    • Filter to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford the pure product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthesis methods.

Synthesis_Comparison cluster_method1 Method 1: One-Pot Condensation cluster_method2 Method 2: Two-Step Synthesis cluster_method3 Method 3: Hantzsch-Type Reaction start1 1,3-Cyclohexanedione + Acrylic Acid + Ammonium Acetate product1 1,6,7,8-Tetrahydroquinoline-2,5-dione start1->product1 Heat, 80°C, 5h start2 Ethyl 2-cyanoacetate + Aromatic Aldehyde intermediate2 Intermediate start2->intermediate2 Step 1 product2 4-Aryl-4,6,7,8-tetrahydroquinoline- 2,5(1H,3H)-dione intermediate2->product2 reagent2 1,3-Cyclohexanedione reagent2->product2 Step 2 start3 Aldehyde + Dimedone + Ethyl Acetoacetate + Ammonium Acetate product3 Polyhydroquinoline Derivative start3->product3 γ-Al2O3-NPs, 90°C, 1-2h

Caption: A comparative overview of three synthetic routes to tetrahydroquinoline-2,5-diones.

Experimental_Workflow start Combine Starting Materials and Catalyst (if any) reaction Heat under Controlled Temperature and Time start->reaction Initiate Reaction workup Aqueous Workup and Extraction reaction->workup Reaction Completion purification Column Chromatography or Recrystallization workup->purification Crude Product product Isolated Pure Product purification->product Purification

Caption: A generalized experimental workflow for the synthesis of tetrahydroquinoline-2,5-diones.

Conclusion

The synthesis of tetrahydroquinoline-2,5-diones can be achieved through various strategies. The one-pot condensation (Method 1) is simple and direct but lacks reported yield data, making its efficiency difficult to assess. The two-step sequential synthesis (Method 2) offers a route to substituted analogs, though detailed experimental information is limited. The Hantzsch-type multicomponent reaction (Method 3), while yielding a more complex derivative, stands out for its high efficiency, use of a green catalyst, and solvent-free conditions. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the importance of factors such as yield, reaction time, and environmental impact. Further research to quantify the yield of Method 1 and fully detail the protocol for Method 2 would be invaluable for a more comprehensive comparison.

References

Evaluating the Selectivity of Tetrahydroquinoline Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central focus of modern drug discovery. Tetrahydroquinoline derivatives have emerged as a promising class of compounds with demonstrated antiproliferative activities against various cancer types.[1][2][3] This guide provides a comprehensive framework for evaluating the selectivity of these compounds, using a representative tetrahydroquinoline derivative, henceforth referred to as TQ-D, to illustrate the necessary experimental comparisons and data presentation. While specific data for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is not extensively available in public literature, this guide utilizes aggregated data from various studies on similar tetrahydroquinoline and tetrahydroquinolinone structures to present a realistic evaluation process.

The selectivity of an anticancer compound is a critical determinant of its therapeutic window. A high selectivity index, indicating a compound is significantly more toxic to cancer cells than to normal cells, is a hallmark of a promising drug candidate.[4][5] This guide will delve into the methodologies used to determine this selectivity, the presentation of comparative data, and the elucidation of the underlying mechanisms of action.

Comparative Cytotoxicity Analysis

The initial step in assessing the selectivity of a novel compound like TQ-D is to determine its cytotoxic effects across a panel of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. A lower IC50 value indicates a higher potency of the compound.

Table 1: Comparative in vitro Cytotoxicity (IC50) of a Representative Tetrahydroquinoline Derivative (TQ-D)

Cell LineTissue of OriginCell TypeTQ-D IC50 (µM)Doxorubicin IC50 (µM)
Cancer Cell Lines
A549Lung CarcinomaCancer8.50.8
MCF-7Breast AdenocarcinomaCancer12.31.2
HCT-116Colon CarcinomaCancer9.80.9
Normal Cell Lines
VEROMonkey KidneyNormal> 505.4
HSFHuman Skin FibroblastNormal45.24.8

Note: The IC50 values for TQ-D are hypothetical and representative of typical findings for novel tetrahydroquinoline derivatives. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

The selectivity index (SI) is a crucial parameter derived from IC50 values, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells.[3][4]

Table 2: Selectivity Index (SI) of TQ-D

Cancer Cell LineSI (vs. VERO)SI (vs. HSF)
A549> 5.95.3
MCF-7> 4.13.7
HCT-116> 5.14.6

An SI value greater than 2 is generally considered indicative of selective toxicity.[4] The data presented suggests that TQ-D exhibits a favorable selectivity profile for cancer cells over normal cells.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of scientific findings. Below are the standard methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer and normal cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., TQ-D) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways, experimental workflows, and logical relationships are invaluable for a clear understanding of the scientific findings.

Signaling Pathway of TQ-D Induced Apoptosis

Many tetrahydroquinoline derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways.[6][7][8] A common mechanism involves the induction of cellular stress, leading to the activation of apoptotic cascades.

G TQ_D TQ-D ROS ↑ Reactive Oxygen Species (ROS) TQ_D->ROS PI3K PI3K ROS->PI3K inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Bcl2->Bax inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for TQ-D-induced apoptosis in cancer cells.

Experimental Workflow for Selectivity Evaluation

A systematic workflow is crucial for the comprehensive evaluation of a novel anticancer compound.

G Start Start: Novel Tetrahydroquinoline Derivative (TQ-D) Cell_Culture Cell Culture: Cancer Cell Lines (A549, MCF-7) Normal Cell Lines (VERO, HSF) Start->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc Mechanism_Study Mechanism of Action Studies (on Cancer Cells) SI_Calc->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Assay Conclusion Conclusion: Evaluate Therapeutic Potential Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion G Potency High Potency in Cancer Cells (Low IC50) Promising_Candidate Promising Drug Candidate Potency->Promising_Candidate Selectivity High Selectivity (High SI) Selectivity->Promising_Candidate Favorable_Mechanism Favorable Mechanism (e.g., Apoptosis Induction) Favorable_Mechanism->Promising_Candidate Further_Dev Proceed to Further Preclinical Development Promising_Candidate->Further_Dev

References

Benchmarking the Potency of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione Against Known EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potency of the novel compound 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Given that specific experimental data for this compound is not yet publicly available, we present a direct comparison with established EGFR inhibitors, detailed experimental protocols for its evaluation, and a clear workflow to facilitate its benchmarking. The tetrahydroquinoline scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing promise as anticancer agents, making this a pertinent investigation.[1][2][3][4]

The EGFR Signaling Pathway: A Key Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[5] Its signaling cascade is initiated by the binding of ligands like Epidermal Growth Factor (EGF), leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, activating downstream pathways crucial for cell function. Dysregulation of this pathway, often through receptor overexpression or activating mutations, is a key driver in the development and progression of numerous cancers.

Key downstream signaling cascades include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily mediates cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway : A major driver of cell survival, growth, and anti-apoptotic signals.

  • JAK/STAT Pathway : Also contributes to the transcriptional activation of genes associated with cell survival.

The central role of EGFR in malignancy has made it a prime target for therapeutic intervention, leading to the development of highly successful small-molecule tyrosine kinase inhibitors (TKIs).

EGFR_Signaling_Pathway EGFR Signaling Cascade and Points of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_inactive EGFR (Monomer) EGF->EGFR_inactive Binding EGFR_dimer EGFR Dimer (Activated) EGFR_inactive->EGFR_dimer Dimerization EGFR_dimer->EGFR_dimer GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS PI3K PI3K EGFR_dimer->PI3K STAT STAT EGFR_dimer->STAT TKI EGFR TKI (e.g., Target Compound) TKI->EGFR_dimer Inhibition RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Outcome Gene Transcription (Proliferation, Survival, Growth) STAT->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome mTOR mTOR AKT->mTOR mTOR->Outcome

Caption: EGFR signaling cascade and points of inhibition.

Comparative Potency of Known EGFR Inhibitors

EGFR TKIs are generally classified into generations based on their mechanism and selectivity. To establish a benchmark, we have compiled the inhibitory potencies (IC50 values) of widely used first, second, and third-generation inhibitors against wild-type EGFR and key activating and resistant mutations.

CompoundGenerationEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R + T790M) IC50 (nM)
Gefitinib 1st (Reversible)26 - 15812 - 47>10,000
Erlotinib 1st (Reversible)2 - 664 - 55>10,000
Afatinib 2nd (Irreversible)0.5 - 310.2 - 0.410 - 250
Osimertinib 3rd (Irreversible)40 - 4941.2 - 151 - 11
This compound Novel TBD TBD TBD
Table 1: Comparative IC50 values of established EGFR inhibitors against various EGFR forms. TBD: To Be Determined. Data compiled from multiple sources. Actual values can vary based on assay conditions.[6][7][8]

Proposed Experimental Workflow for Evaluation

To systematically evaluate the potency and mechanism of action of this compound, a multi-step experimental approach is required. The workflow begins with a direct biochemical assay to determine enzyme inhibition, followed by cell-based assays to assess effects on cell viability and target engagement.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Validation start Prepare Compound Serial Dilutions kinase_assay EGFR Kinase Assay (e.g., ADP-Glo™) start->kinase_assay ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem ic50_cellular Determine Cellular IC50 ic50_biochem->ic50_cellular Inform Dosing cell_culture Culture Cancer Cell Lines (WT-EGFR, Mutant-EGFR) treatment Treat Cells with Compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay protein_extraction Protein Lysate Preparation treatment->protein_extraction viability_assay->ic50_cellular p_egfr_analysis Analyze p-EGFR / Total EGFR Ratio ic50_cellular->p_egfr_analysis Confirm Target Engagement data_analysis Data Analysis & Comparison to Known Inhibitors ic50_cellular->data_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->p_egfr_analysis p_egfr_analysis->data_analysis

References

Comparative Analysis of ADME-Tox Properties for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione and its related derivatives. The tetrahydroquinoline scaffold is a key structure in many biologically active compounds, making the early assessment of its ADME-Tox profile critical for drug discovery and development.[1][2] An estimated 40% of drug candidates have historically failed due to toxicity, underscoring the importance of these evaluations early in the research process.[3]

While specific experimental data for the parent compound, this compound, is limited in publicly available literature, this guide synthesizes findings from numerous studies on its derivatives and analogs. The data presented herein is largely derived from in silico (computational) predictions and in vitro experimental assays performed on structurally similar molecules.

Comparative ADME-Tox Data

The following tables summarize key quantitative data for various tetrahydroquinoline derivatives, comparing their pharmacokinetic and toxicity profiles.

Table 1: Predicted In Silico ADME Properties of Tetrahydroquinoline Derivatives

In silico tools like SwissADME and pkCSM are frequently used for early-stage assessment of ADME properties, providing crucial insights into a compound's potential drug-likeness.[4][5] These platforms model properties such as lipophilicity, solubility, gastrointestinal absorption, and blood-brain barrier permeability.

Compound ClassLipophilicity (LogP)Water Solubility (LogS)GI AbsorptionBBB PermeantLipinski's Rule of Five ViolationsReference
Quinoline-4-carboxylic acid derivs.-0.5 to 4.5-2.0 to -6.0HighNo0-1[4]
Tetrahydroquinoline-pyrazole hybrids2.0 to 5.0-3.5 to -7.0HighYes/No0-1[5]
Methoxybenzo[h]quinoline derivs.3.0 to 5.0-4.3 to -5.2HighYes0[6]
Quinoline-1,4-quinone hybrids1.65 to 5.06(Poorly Soluble)N/AN/A0-1[7]

Note: Data represents a range of values observed for derivatives within the cited studies. "N/A" indicates data not available in the referenced source.

Table 2: Experimental In Vitro ADME & Cytotoxicity Data for Tetrahydroquinoline Analogs

In vitro assays provide experimental validation for in silico predictions and are essential for making go/no-go decisions in drug development.[3] Key assays include permeability studies (e.g., PAMPA), metabolic stability assessments using liver microsomes, and cytotoxicity evaluations against various cell lines.

Compound/DerivativePermeability (PAMPA) Pe (10⁻⁶ cm/s)Metabolic Stability (% remaining after 1h)Cytotoxicity IC₅₀ (µM)Target Cell LineReference
Substituted Quinoline-Chalcone (Lead Cmpd. 1)31 (High)Unstable in blood0.22Leishmania donovani[8]
Substituted Quinoline-Chalcone (Analog 8d)N/AStable (human liver microsomes)6.42Leishmania donovani[8]
Tetrahydroquinolinone (Cmpd. 20d)N/AN/A~5-10HCT-116 (Colon Cancer)[9]
Morpholine-substituted THQ (Cmpd. 10e)N/AN/A0.033A549 (Lung Cancer)[10]
Pyrazolo-quinoline (Cmpd. 15)N/AN/A~1-5Various Cancer Lines[1]

Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions.

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for key ADME-Tox assays as described in studies of quinoline derivatives.

In Silico ADME-Tox Prediction

Objective: To computationally estimate the ADME and toxicity properties of a compound based on its chemical structure.

Methodology:

  • Structure Input: The 2D or 3D structure of the derivative is generated using chemical drawing software (e.g., ChemDraw) and converted to a suitable format, such as SMILES.[5]

  • ADME Prediction: The SMILES string is submitted to a web-based prediction tool like SwissADME. This server calculates various physicochemical properties (LogP, LogS, molecular weight), pharmacokinetic parameters (GI absorption, BBB permeability), drug-likeness (Lipinski's rule), and potential for P-glycoprotein substrate binding.[4][5]

  • Toxicity Prediction: The compound's structure is analyzed using a toxicity prediction server such as ProTox-II.[4][5] This platform predicts various toxicity endpoints, including oral acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, by comparing the input structure to a database of known toxic compounds.[5]

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess a compound's passive permeability across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create a donor solution.

  • Assay Execution: The donor solution is added to the wells of the filter plate (donor plate). This plate is then placed on top of another plate (acceptor plate) containing fresh buffer.

  • Incubation: The "sandwich" plate system is incubated for a specified period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor chamber.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in concentration over time. Compounds with high Pe values are predicted to have good passive absorption.[8]

In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of cultured cells by 50% (IC₅₀), providing a measure of its cytotoxic potential.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549) or non-cancerous lines (e.g., Vero) are cultured in appropriate media (e.g., RPMI-1640) until they reach a suitable confluence.[10]

  • Cell Seeding: A known density of cells is seeded into the wells of a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved (typically in DMSO) and diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The results are plotted as cell viability versus compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.[10]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in drug discovery.

General ADME-Tox Evaluation Workflow

ADME_Tox_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_decision Decision Making start Compound Library (Tetrahydroquinolines) adme_pred ADME Prediction (SwissADME) start->adme_pred tox_pred Toxicity Prediction (ProTox-II) start->tox_pred go_nogo Go / No-Go Decision adme_pred->go_nogo tox_pred->go_nogo permeability Permeability (PAMPA, Caco-2) permeability->go_nogo metabolism Metabolic Stability (Microsomes) metabolism->go_nogo cytotoxicity Cytotoxicity (MTT Assay) cytotoxicity->go_nogo go_nogo->start Unfavorable Profile lead_opt Lead Optimization or In Vivo Studies go_nogo->lead_opt Favorable Profile

Caption: A typical workflow for ADME-Tox screening of drug candidates.

Key ADME-Tox Processes for a Drug Candidate

ADME_Tox_Processes cluster_ADME Pharmacokinetics (ADME) cluster_Tox Pharmacodynamics & Toxicity A Absorption (GI Tract, Skin) D Distribution (Blood -> Tissues) A->D M Metabolism (Liver, CYP450) D->M Target Therapeutic Target (Efficacy) D->Target OffTarget Off-Target Effects (Toxicity) D->OffTarget E Excretion (Kidney, Bile) M->E Hepatotox Hepatotoxicity M->Hepatotox Cardiotox Cardiotoxicity OffTarget->Cardiotox Mutagenicity Mutagenicity OffTarget->Mutagenicity Drug Drug Candidate (Oral Dose) Drug->A

Caption: The journey of a drug candidate through the body's ADME processes.

References

Peer-reviewed validation of the biological targets of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Biological Targets of Tetrahydroquinoline-2,5-dione Derivatives

Disclaimer: This guide provides a comparative analysis of the biological targets and anticancer activities of various derivatives of the tetrahydroquinoline scaffold. Direct peer-reviewed validation of the biological targets for the specific compound 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is not extensively available in the current scientific literature. The data presented here is based on published research on structurally related tetrahydroquinoline and tetrahydroquinolinone derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the tetrahydroquinoline class of compounds.

Introduction

The tetrahydroquinoline core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Research into this class of compounds has revealed potential mechanisms of action that involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell growth and survival.[1][3] This guide summarizes the findings from several peer-reviewed studies on various tetrahydroquinoline derivatives, presenting their cytotoxic activities, proposed biological targets, and the experimental methodologies used for their validation.

Data Presentation: Cytotoxicity of Tetrahydroquinoline Derivatives

The following tables summarize the in vitro anticancer activity of various tetrahydroquinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50 in µM) of Morpholine-Substituted Tetrahydroquinoline Derivatives [4]

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Triple-Negative Breast Cancer)
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 0.033 ± 0.0030.63 ± 0.020.63 ± 0.02
10h -0.087 ± 0.007-
Everolimus (Control) ---
5-Fluorouracil (Control) ---
Data are expressed as the mean ± SD of three independent experiments.

Table 2: Cytotoxicity (IC50 in µM) of 2-Arylquinoline and 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives [5]

CompoundHeLa (Cervical Cancer)PC3 (Prostate Cancer)
Quinoline 11 -34.34
Quinoline 12 -31.37
Quinoline 13 8.3-
Tetrahydroquinoline 18 13.15-
These compounds showed selective cytotoxicity against the indicated cell lines.

Table 3: Cytotoxicity (IC50 in µM) of Pyrazolo[3,4-b]quinoline and Related Derivatives [6]

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
10 < 100< 100< 100
13 < 100< 100< 100
15 < 100 (Significant)< 100 (Significant)< 100 (Significant)
16 < 100< 100< 100
Compounds exhibited significant anticancer activity with IC50 values less than 100 µM.

Table 4: Cytotoxicity (IC50 in µM) of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) and Derivatives [3]

CompoundHCT-116 (Colon Cancer)A549 (Lung Cancer)
4a ~13Significant
5 ~13-
6 ~13-
Compounds 4b, 4c, 4d, and 4e did not show any significant effect on the tested cell lines in the range of 0–50 µM.

Proposed Biological Targets and Mechanisms of Action

Several studies have investigated the mechanisms through which tetrahydroquinoline derivatives exert their anticancer effects. The primary proposed biological targets and pathways are detailed below.

Induction of Apoptosis

A common mechanism of action for many anticancer tetrahydroquinoline derivatives is the induction of apoptosis.[3][6]

  • Intrinsic and Extrinsic Pathways: Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) was found to induce apoptotic cell death in lung cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[3]

  • Modulation of Apoptotic Proteins: Compound 15 (a pyrazolo[3,4-b]quinoline derivative) was shown to increase the levels of pro-apoptotic proteins such as Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2 in three different cancer cell lines.[6]

Cell Cycle Arrest

Some tetrahydroquinoline derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells.

  • G2/M Phase Arrest: Compound 4a was observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding to mitosis and ultimately leading to apoptosis.[3]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several tetrahydroquinoline derivatives have been identified as potential inhibitors of this pathway.[4][7]

  • mTOR Inhibition: A series of morpholine-substituted tetrahydroquinoline derivatives were designed as potential mTOR inhibitors.[4] Computational docking and molecular dynamics simulations suggested a strong binding interaction and stability of these derivatives within the mTOR active site.[4] Compound 10e from this series demonstrated exceptional activity against A549 lung cancer cells and was found to induce apoptosis in a dose-dependent manner.[4]

  • Induction of Autophagy via ROS Generation: One study on a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate derivative (20d ) revealed that it induced massive oxidative stress by increasing reactive oxygen species (ROS).[7][8] This disruption of cellular balance led to autophagy (a cellular self-degradation process) through the PI3K/AKT/mTOR signaling pathway.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the peer-reviewed literature for the validation of the biological activities of tetrahydroquinoline derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[3][4]

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway THQ Tetrahydroquinoline Derivatives (e.g., 20d, 10e) PI3K PI3K THQ->PI3K Inhibition mTOR mTOR THQ->mTOR Inhibition ROS ROS Generation THQ->ROS AKT AKT PI3K->AKT AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth Autophagy Autophagy mTOR->Autophagy Inhibition ROS->Autophagy

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism Details Synthesis Synthesis of Tetrahydroquinoline Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/AKT/mTOR) Mechanism->Pathway

Caption: General experimental workflow for the evaluation of novel tetrahydroquinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione (CAS No. 5057-12-5) is readily available. The following disposal procedures are based on the general hazards associated with the quinoline chemical class and established best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

The quinoline chemical class is known for its potential toxicity, including being harmful if swallowed or in contact with skin, causing skin and eye irritation, and having suspected carcinogenic and genetic defects.[1][2] Therefore, this compound should be handled as a hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3] Adherence to strict safety protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Waste Collection:

    • Collect all waste materials, including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials.

    • Ensure the waste container is kept tightly closed when not in use.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste contents.

Crucially, never dispose of this compound down the drain or in the regular trash. [3]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal or reuse.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the chemical.

  • Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste. However, confirm this with your EHS department.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Quantitative Data Summary for the Quinoline Chemical Class

The following table summarizes key hazard information for the general quinoline class, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity (Oral)H301: Toxic if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Acute Toxicity (Dermal)H312: Harmful in contact with skinP312: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Germ Cell MutagenicityH341: Suspected of causing genetic defectsP201: Obtain special instructions before use.
CarcinogenicityH350: May cause cancerP202: Do not handle until all safety precautions have been read and understood.
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

Data is representative of the quinoline chemical class and should be used as a guideline.[1]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Generation of this compound Waste (Solid, Contaminated Items) B Place in a Designated, Labeled, Sealed Container A->B C Is the waste mixed with other chemicals? B->C D Consult EHS for guidance on mixed waste streams C->D Yes E Store segregated waste C->E No D->E F Store in a Secure Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Waste Pickup G->H I Proper Disposal via Approved Methods (e.g., Incineration) H->I

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione. Given the limited specific data for this compound, the following recommendations are based on best practices for handling structurally related quinoline derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1]To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be required for splash hazards.To protect eyes from splashes and dust.
Skin and Body Protection A complete suit protecting against chemicals or a lab coat.[1] Closed-toe shoes are required.To protect skin and clothing from contamination.
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if risk assessment shows it is necessary.[1]To prevent inhalation of dust or vapors, especially in poorly ventilated areas.

Operational Handling Protocol

Adherence to a strict operational protocol is essential for safe handling.

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

2.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for a related quinoline compound before starting any work.[4]

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling the compound.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid the formation of dust and aerosols.[3]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[1]

    • Store locked up or in an area accessible only to qualified or authorized personnel.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation First-Aid Measures
If Swallowed Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[1][3]
If on Skin Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][3] Consult a physician.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
If Inhaled Move the person to fresh air. If not breathing, give artificial respiration.[3] Consult a physician.
Accidental Release Evacuate personnel to a safe area. Wear appropriate PPE.[1] Prevent further leakage or spillage if safe to do so.[1] Absorb with inert material and dispose of as hazardous waste.[1] Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination.

  • Waste Collection:

    • Dispose of contaminated materials and residues in a designated, labeled, and suitable container for hazardous waste.[1]

  • Disposal Method:

    • Dispose of waste at an authorized site in accordance with local, state, and federal regulations.[2] Do not allow the product to be released into the environment.[2]

Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency Spill or Exposure Occurs handle1->emergency handle3 Store Compound handle2->handle3 handle2->emergency clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff & Dispose PPE clean2->clean3 clean4 Wash Hands clean3->clean4 action Follow Emergency Procedures emergency->action

References

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Top-N result to add to graph 6

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3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
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3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.